Technical Documentation Center

cis-3,3,5-Trimethylcyclohexanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-3,3,5-Trimethylcyclohexanol
  • CAS: 933-48-2

Core Science & Biosynthesis

Foundational

cis-3,3,5-Trimethylcyclohexanol chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-3,3,5-Trimethylcyclohexanol For research scientists and professionals in drug development, a profound understanding of a molecule's three-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-3,3,5-Trimethylcyclohexanol

For research scientists and professionals in drug development, a profound understanding of a molecule's three-dimensional architecture is paramount. It is this architecture that dictates reactivity, biological interactions, and physical properties. This guide offers a detailed exploration of cis-3,3,5-trimethylcyclohexanol, a substituted secondary alcohol, focusing on its intricate stereochemistry and conformational landscape.

Introduction to 3,3,5-Trimethylcyclohexanol

3,3,5-Trimethylcyclohexanol (C₉H₁₈O) is a saturated cyclic alcohol that exists as two distinct diastereomers: cis and trans.[1] The molecule consists of a cyclohexane ring substituted with a hydroxyl (-OH) group at position 1, a gem-dimethyl group at position 3, and a single methyl group at position 5.[2] This compound is a valuable intermediate in the synthesis of various commercial products, including the vasodilator drug cyclandelate and the sunscreen agent homosalate.[3] It is also utilized as a fragrance and flavoring agent, often noted for its mint-like character.[2][3][4] The focus of this guide is the cis isomer, where the hydroxyl group (C1) and the methyl group (C5) reside on the same face of the cyclohexane ring.

Elucidation of the Core Chemical Structure

The fundamental structure of cis-3,3,5-trimethylcyclohexanol is built upon a cyclohexane scaffold. The IUPAC name, (1R,5R)-rel-3,3,5-trimethylcyclohexan-1-ol, precisely defines the connectivity and relative stereochemistry of the substituents.[5]

Conformational_Equilibrium cluster_A Conformer A (More Stable) cluster_B Conformer B (Less Stable) ConformerA ConformerA ConformerB ConformerB ConformerA->ConformerB Ring Flip caption Ring-flip equilibrium of cis-3,3,5-trimethylcyclohexanol.

Figure 2: Conformational equilibrium between the two chair forms.

(Note: The above DOT script uses image placeholders as complex 3D chemical structures are beyond its capability. The description clarifies the intended stereochemistry.)

Synthesis and Spectroscopic Analysis

Synthetic Pathway

The most common industrial synthesis of 3,3,5-trimethylcyclohexanol is through the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). [3]This process reduces both the carbon-carbon double bond and the ketone functional group.

The reaction typically yields a mixture of the cis and trans isomers. [4][6]The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. Catalysts such as Raney-Nickel, platinum, or ruthenium-based systems are often employed. [7][8]Separation of the desired cis isomer from the trans isomer is then accomplished through methods like fractional distillation or chromatography.

Synthesis_Pathway Isophorone Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) Products cis/trans-3,3,5-Trimethylcyclohexanol Mixture Isophorone->Products H₂ / Catalyst (e.g., Ru, Raney Ni)

Figure 3: Synthesis of 3,3,5-Trimethylcyclohexanol from isophorone.

Experimental Protocol: Hydrogenation of Isophorone

This protocol is a representative example based on established chemical principles.

  • Catalyst Preparation: A pressure-rated reaction vessel is charged with a suitable solvent (e.g., isopropanol) and the hydrogenation catalyst (e.g., 5% Ruthenium on Carbon). [8]2. Reaction Setup: Isophorone is added to the vessel. The vessel is then sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation: The reaction mixture is heated to a specified temperature (e.g., 80-150°C) and pressurized with hydrogen to a specific pressure (e.g., 20-100 bar). [7][8]The mixture is agitated vigorously to ensure efficient contact between the reactants and the catalyst.

  • Monitoring: The reaction is monitored by tracking hydrogen uptake or by periodic sampling and analysis (e.g., via Gas Chromatography) until the isophorone is consumed.

  • Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude mixture of cis and trans isomers is purified, typically by vacuum distillation, to isolate the cis-3,3,5-trimethylcyclohexanol.

Spectroscopic Characterization
  • ¹H NMR: The proton at C1 (H-C-OH) is diagnostically crucial. Its chemical shift and coupling constants (J-values) to adjacent protons on C2 and C6 can confirm its axial or equatorial orientation, thereby validating the preferred conformation.

  • ¹³C NMR: The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule, confirming the overall structure.

  • Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

  • Mass Spectrometry: Electron ionization mass spectrometry data is available and can be used to confirm the molecular weight (142.24 g/mol ) and fragmentation pattern of the molecule. [1][9]

Physicochemical Properties and Applications

The physical properties of cis-3,3,5-trimethylcyclohexanol are a direct consequence of its structure. The hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[2][5]
Molecular Weight 142.24 g/mol [2][5]
CAS Number 933-48-2[1][5]
Appearance Colorless solid / crystals[4][6]
Boiling Point ~193-199 °C (for mixture)[3][6]
Melting Point ~30-37 °C (for mixture)[3][6]
Solubility 1.8 g/L in water[6]

The unique structural and sensory properties of this molecule lend it to several industrial applications:

  • Pharmaceutical Intermediate: It is a key precursor in the synthesis of drugs like cyclandelate. [3]* Cosmetics: It is used to produce homosalate, an organic UV filter used in sunscreens. [3]It also finds use in other personal care products. [4]* Flavors & Fragrances: It is valued for its minty, cool sensory profile and is used as a fragrance ingredient. [2][4][5]* Specialty Chemicals: Its structure makes it a useful building block or modifier in the synthesis of other complex molecules, polymers, and resins. [10]

Conclusion

Cis-3,3,5-trimethylcyclohexanol is more than a simple cyclic alcohol; it is a molecule whose utility is defined by its precise three-dimensional structure. A thorough grasp of its chair conformations, the steric implications of its substituent pattern, and the energetic factors driving its conformational equilibrium is essential for any scientist working with or synthesizing this compound. Its synthesis from isophorone and its role as a versatile chemical intermediate underscore the importance of applying fundamental principles of stereochemistry to practical chemical challenges in industry and research.

References

  • PubChem. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 3,3,5-Trimethylcyclohexanol. Wikimedia Foundation. Available from: [Link]

  • NIST. Cyclohexanol, 3,3,5-trimethyl-, cis-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

  • Google Patents. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol.
  • NIST. Cyclohexanol, 3,3,5-trimethyl-, cis- Mass Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

  • Google Patents. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol.
  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Industrial Applications of Trimethylcyclohexanol: Beyond Fragrance and Flavor. Available from: [Link]

  • St. Paul's Cathedral Mission College. Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. Available from: [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY. Available from: [Link]

Sources

Exploratory

Synthesis of cis-3,3,5-Trimethylcyclohexanol from isophorone.

An In-Depth Technical Guide to the Synthesis of cis-3,3,5-Trimethylcyclohexanol from Isophorone Introduction: Strategic Importance and Synthesis Overview 3,3,5-Trimethylcyclohexanol is a versatile secondary alcohol with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of cis-3,3,5-Trimethylcyclohexanol from Isophorone

Introduction: Strategic Importance and Synthesis Overview

3,3,5-Trimethylcyclohexanol is a versatile secondary alcohol with significant applications across several industries.[1][2] It serves as a key ingredient in the formulation of fragrances and flavorings, a precursor for vasodilator drugs, and a component in the synthesis of UV filters like homosalate.[3] The molecule exists as two primary stereoisomers, cis and trans, whose distinct physical properties influence their suitability for different applications. The cis-isomer, in particular, is often the target of specific synthetic efforts.

The most industrially viable route to 3,3,5-trimethylcyclohexanol is through the complete hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[3][4] Isophorone is a readily available α,β-unsaturated ketone, produced on a large scale from the self-condensation of acetone, making it an economical starting material.[3][5] The synthesis involves a two-step reduction process: first, the hydrogenation of the carbon-carbon double bond to yield the intermediate, 3,3,5-trimethylcyclohexanone, followed by the reduction of the carbonyl group to the final alcohol product.[6][7] Achieving high selectivity for the desired cis-alcohol isomer is a critical challenge, as the reaction can yield a mixture of both cis and trans isomers. This guide provides a detailed examination of the catalytic systems, reaction mechanisms, and experimental protocols designed to maximize the yield and stereoselectivity of cis-3,3,5-trimethylcyclohexanol.

Reaction Mechanism and Stereoselectivity

The conversion of isophorone to 3,3,5-trimethylcyclohexanol is a catalytic hydrogenation process that proceeds via a saturated ketone intermediate. The stereochemical outcome of the final product—the ratio of cis to trans isomers—is determined in the second stage of the reaction: the reduction of the 3,3,5-trimethylcyclohexanone intermediate.

G Isophorone Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) TMCH 3,3,5-Trimethylcyclohexanone (Intermediate) Isophorone->TMCH + H₂ (C=C Reduction) Cis_Alcohol cis-3,3,5-Trimethylcyclohexanol (Axial Attack) TMCH->Cis_Alcohol + H₂ (C=O Reduction) Favored at low temp. Trans_Alcohol trans-3,3,5-Trimethylcyclohexanol (Equatorial Attack) TMCH->Trans_Alcohol + H₂ (C=O Reduction)

The stereoselectivity is governed by the direction of hydride (H⁻) attack on the carbonyl carbon of the 3,3,5-trimethylcyclohexanone intermediate.

  • Axial Attack: When the hydride attacks from the axial position, the resulting hydroxyl group is pushed into the equatorial position, yielding the cis-isomer. This pathway is generally sterically less hindered and is often favored under kinetic control, particularly at lower temperatures.

  • Equatorial Attack: An attack from the equatorial face results in an axial hydroxyl group, forming the trans-isomer. This pathway can be more sterically hindered by the adjacent methyl groups.

The choice of catalyst and reaction conditions plays a crucial role in influencing the direction of this attack. For instance, using a reduced metallic nickel catalyst at temperatures not exceeding 100°C has been shown to produce a product containing at least 80% of the high-melting (cis) isomer.[8]

Catalytic Systems and Reaction Parameters

The efficiency and selectivity of isophorone hydrogenation are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. Both noble and non-noble metal catalysts have been successfully employed.

Catalyst Selection:

  • Nickel Catalysts (e.g., Raney® Ni): Raney Nickel is a cost-effective and widely used catalyst for this transformation. It has demonstrated high activity and can provide good yields of 3,3,5-trimethylcyclohexanol.[7][9] Critically, lower reaction temperatures (e.g., < 100°C) with nickel catalysts favor the formation of the cis-isomer.[8]

  • Palladium Catalysts (e.g., Pd/C): Palladium on carbon is highly effective, often achieving complete conversion of isophorone under mild conditions.[6][7] While very active for the initial C=C bond reduction, controlling the subsequent C=O reduction to favor the cis-alcohol requires careful optimization of conditions.

  • Ruthenium Catalysts (e.g., Ru/C): Ruthenium-based catalysts are also employed for the complete hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol.[9][10] They offer another effective option for achieving high conversion rates.

  • Other Catalysts: Platinum and copper chromite have also been used, although they may sometimes result in a mixture of the intermediate ketone and the final alcohol product.[9]

Influence of Reaction Conditions:

  • Temperature: This is a critical parameter for stereoselectivity. Lower temperatures (e.g., 20-75°C) tend to favor the kinetically controlled product, the cis-isomer, especially with nickel catalysts.[8] Higher temperatures can lead to a mixture of isomers.

  • Pressure: Hydrogen pressures typically range from 2.0 MPa to 100 bar.[7][9] Sufficient pressure is necessary to ensure a high reaction rate and complete conversion.

  • Solvent: The reaction can be performed in a solvent-free system or using solvents like tetrahydrofuran (THF), methanol, or ethanol.[6][7][8] The solvent can influence catalyst activity and, in some cases, product selectivity.[11] For example, using THF with Raney® Ni has been shown to be effective for the selective hydrogenation to the intermediate ketone.[7][11]

Data Presentation: Comparative Hydrogenation Protocols

The following table summarizes various catalytic systems and conditions for the hydrogenation of isophorone, providing a clear comparison of their performance.

CatalystSolventTemperature (°C)Pressure (MPa / bar)Isophorone Conversion (%)Product Yield (%)Isomer SelectivityReference
Raney® Ni-15 - 14035 - 100 barHigh90 (Alcohol)Mixture[9]
Reduced NiMethanol20~7 bar (100 psi)CompleteHigh95% cis-isomer[8]
Reduced Ni-75~7 bar (100 psi)CompleteHigh82% cis-isomer[8]
5% Pd/CSolvent-free252.0 MPa>99.7>99.4 (Ketone)N/A[6]
Ruthenium/C---HighHigh (Alcohol)Not Specified[10]
Raney® NiTHF252.0 MPa10098.1 (Ketone)N/A[7]

Experimental Protocol: Synthesis Using a Nickel Catalyst

This protocol is adapted from methodologies proven to yield a high proportion of the cis-isomer of 3,3,5-trimethylcyclohexanol.[8]

Materials:

  • Isophorone (97% purity or higher)

  • Reduced Nickel Catalyst (e.g., Raney® Ni, activated)

  • Methanol (or other suitable solvent, optional)

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (for purging)

  • Pressurized Hydrogenation Reactor (Autoclave) with stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor with isophorone and the reduced nickel catalyst. A typical catalyst loading is 5 parts catalyst to 100 parts isophorone by weight. If using a solvent like methanol, add it at this stage.

  • System Purge: Seal the reactor and purge with nitrogen gas at least three times to remove any residual air and oxygen.

  • Pressurization: After purging, vent the nitrogen and pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi / ~7 bar).

  • Reaction: Commence vigorous stirring and adjust the temperature to the target value (e.g., 20°C for maximal cis-selectivity). Monitor the hydrogen uptake; the reaction is complete when hydrogen absorption ceases.

  • Reaction Quench: Upon completion, stop the stirring and heating. Cool the reactor to room temperature.

  • Depressurization: Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Purge the reactor with nitrogen. Open the reactor and filter the reaction mixture to remove the solid nickel catalyst. The catalyst is pyrophoric and must be handled with care, typically under a solvent blanket.

  • Product Isolation: If a solvent was used, remove it by distillation. The remaining residue is the crude 3,3,5-trimethylcyclohexanol.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain high-purity cis-3,3,5-trimethylcyclohexanol, which appears as a colorless crystalline solid.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge Reactor: Isophorone & Catalyst B Seal & Purge with N₂ A->B C Pressurize with H₂ B->C D Set Temperature & Stir C->D E Monitor H₂ Uptake D->E F Cool & Depressurize E->F G Filter to Remove Catalyst F->G H Purify Product (e.g., Distillation) G->H I Characterize Product (GC, NMR, IR) H->I

Product Characterization

Confirming the identity, purity, and isomeric ratio of the final product is essential. A combination of chromatographic and spectroscopic techniques is employed.

  • Gas Chromatography (GC): GC is used to determine the purity of the product and the conversion of isophorone. It can also separate the intermediate ketone from the final alcohol products. By comparing retention times with authentic standards, the relative amounts of cis- and trans-isomers can be quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the stereochemistry. The chemical shifts and coupling constants of the proton attached to the hydroxyl-bearing carbon (C1) are particularly diagnostic. In the cis-isomer, this proton is axial and typically appears at a different chemical shift compared to the equatorial proton in the trans-isomer. The distinct chemical environments of the methyl groups also provide clear fingerprints for each isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the completion of the reaction. The disappearance of the strong carbonyl (C=O) stretch from the isophorone (around 1665 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3300-3500 cm⁻¹) in the product spectrum are key indicators of a successful hydrogenation.

By integrating these analytical techniques, researchers can confidently verify the synthesis of high-purity cis-3,3,5-trimethylcyclohexanol.

References

  • Dahmen, N., et al. (2023). The Production of Isophorone. MDPI. Available from: [Link]

  • Google Patents. (n.d.). EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol.
  • Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances. Available from: [Link]

  • Google Patents. (n.d.). US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols.
  • Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Publishing. Available from: [Link]

  • Dahmen, N., et al. (2023). The Production of Isophorone. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3,3,5-Trimethylcyclohexanol. Available from: [Link]

  • PubChem. (n.d.). cis-3,3,5-Trimethylcyclohexanol. Available from: [Link]

  • Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances. DOI:10.1039/D0RA08107H. Available from: [Link]

  • Google Patents. (n.d.). US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol.

Sources

Foundational

Physical and chemical properties of cis-3,3,5-Trimethylcyclohexanol

An In-Depth Technical Guide to the Physical and Chemical Properties of cis-3,3,5-Trimethylcyclohexanol Abstract: This technical guide provides a comprehensive overview of cis-3,3,5-trimethylcyclohexanol, a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of cis-3,3,5-Trimethylcyclohexanol

Abstract: This technical guide provides a comprehensive overview of cis-3,3,5-trimethylcyclohexanol, a key intermediate in the pharmaceutical and cosmetic industries. The document details its molecular structure, stereochemistry, and core physicochemical properties. It further explores its chemical reactivity, including oxidation, esterification, and dehydration, supported by mechanistic insights and generalized protocols. A thorough examination of its synthesis via the hydrogenation of isophorone is presented, alongside modern analytical techniques for its characterization. Of particular interest to drug development professionals is the discussion of its documented activity as an HMG-CoA reductase inhibitor. This guide is intended to serve as a critical resource for researchers, chemists, and formulation scientists engaged in work involving this versatile alicyclic alcohol.

Introduction and Molecular Profile

cis-3,3,5-Trimethylcyclohexanol is a substituted secondary alcohol of significant industrial importance. Its unique structural arrangement, featuring a cyclohexane ring with three methyl groups and a hydroxyl functional group in a specific cis configuration, imparts distinct physical and chemical properties. These properties are harnessed in the synthesis of high-value downstream products, most notably the vasodilator drug Cyclandelate and the UVB-absorbing sunscreen agent Homosalate.[1]

From a scientific standpoint, the molecule serves as an excellent model for studying the influence of steric hindrance and stereochemistry on reaction kinetics and product distribution. For drug development professionals, its reported inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, presents a compelling area for further investigation.[2][3]

Molecular Structure:

The IUPAC name for the cis-isomer is cis-3,3,5-trimethylcyclohexan-1-ol. The "cis" designation indicates that the hydroxyl group at position 1 and the methyl group at position 5 are on the same side of the cyclohexane ring.

Caption: 2D structure of cis-3,3,5-Trimethylcyclohexanol.

Physical and Chemical Properties

The physical properties of cis-3,3,5-trimethylcyclohexanol are summarized in the table below. It exists as a colorless solid or liquid with a characteristic minty, camphor-like odor.[2][4] Its melting point is near room temperature, and it may exist as a supercooled liquid.[5]

PropertyValueSource(s)
CAS Number 933-48-2[1][6]
Molecular Formula C₉H₁₈O[6][7]
Molecular Weight 142.24 g/mol [2][6]
Appearance Colorless solid or liquid[7]
Odor Menthol-like, camphoraceous[4]
Melting Point 30-32 °C[5]
Boiling Point 193-196 °C (at 1013 hPa)[5]
Density 0.86 g/cm³ (at 60 °C)[5]
Solubility in Water 1.8 g/L (at 20 °C)[5]
Vapor Pressure 1 hPa (at 50 °C)[5]
Flash Point 81 °C (DIN 51758)[5]
IUPAC Name cis-3,3,5-trimethylcyclohexan-1-ol[6]

Synthesis and Manufacturing Process

The industrial synthesis of 3,3,5-trimethylcyclohexanol is achieved through the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[1] This process reduces both the carbon-carbon double bond and the ketone carbonyl group. The choice of catalyst and reaction conditions is critical for achieving high yields and, importantly, for controlling the stereoselectivity to favor the desired cis-isomer.

Ruthenium-based catalysts, particularly ruthenium on an activated carbon support (Ru/C), have been shown to be highly effective for this transformation.[8] The hydrogenation is typically carried out under elevated hydrogen pressure and temperature.[8]

cluster_0 Synthesis Workflow A Isophorone (Starting Material) C Pressurized Reactor A->C B Hydrogen Gas (H₂) B->C D Catalytic Hydrogenation (Ru/C Catalyst, 30-220°C, 1-100 bar) C->D E Crude Product (Mixture of cis/trans isomers) D->E F Catalyst Filtration E->F G Purification (e.g., Distillation) F->G H cis-3,3,5-Trimethylcyclohexanol (Final Product) G->H

Caption: Industrial synthesis of cis-3,3,5-Trimethylcyclohexanol.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

The following is a generalized protocol based on patented industrial processes. Laboratory-scale synthesis may require adjustments.

  • Reactor Charging: A high-pressure autoclave is charged with isophorone and a catalytic amount of 5% Ruthenium on activated carbon (e.g., weight ratio of isophorone to ruthenium between 500,000:1 and 100:1).[8] The process is preferably carried out without a solvent.[8]

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., argon or nitrogen) to remove all oxygen.

  • Pressurization and Heating: The vessel is then pressurized with hydrogen gas to the target pressure (1 to 100 bar) and heated to the reaction temperature (30 to 220 °C).[8]

  • Reaction: The reaction mixture is agitated (stirred) under constant temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction. Prolonged hydrogenation times tend to favor a higher proportion of the cis-isomer.[8]

  • Cooling and Depressurization: The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Product Isolation: The crude product mixture is discharged from the reactor. The heterogeneous catalyst is removed by filtration.

  • Purification: The resulting crude 3,3,5-trimethylcyclohexanol can be purified by fractional distillation under reduced pressure to separate the isomers and remove any impurities.

Chemical Reactivity and Derivatization

As a sterically hindered secondary alcohol, cis-3,3,5-trimethylcyclohexanol undergoes reactions typical of this functional group, although reaction rates may be influenced by the bulky methyl groups adjacent to the reaction center.

Oxidation to 3,3,5-Trimethylcyclohexanone

Secondary alcohols can be oxidized to form ketones.[9] This is a fundamental transformation in organic synthesis. Common oxidizing agents like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) can effectively convert cis-3,3,5-trimethylcyclohexanol to 3,3,5-trimethylcyclohexanone.[10] The reaction proceeds without breaking any C-C bonds, and because there is no hydrogen on the carbonyl carbon of the resulting ketone, it is resistant to further oxidation under these conditions.[9]

reactant cis-3,3,5-Trimethylcyclohexanol (Secondary Alcohol) product 3,3,5-Trimethylcyclohexanone (Ketone) reactant->product [O] (e.g., H₂CrO₄)

Caption: Oxidation of the secondary alcohol to a ketone.

Esterification

The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This reaction is central to the synthesis of its most common commercial derivatives.

  • Fischer Esterification: In the presence of a strong acid catalyst like sulfuric acid, cis-3,3,5-trimethylcyclohexanol reacts with a carboxylic acid in a reversible condensation reaction to produce an ester and water.[11][12]

  • Transesterification: This alcohol can also react with an existing ester (e.g., methyl salicylate) in the presence of a catalyst to displace the original alcohol (methanol) and form a new ester. This is the basis for the industrial synthesis of homosalate.[13]

Example Application: Synthesis of Homosalate Homosalate (3,3,5-trimethylcyclohexyl salicylate) is synthesized via a transesterification reaction between 3,3,5-trimethylcyclohexanol and methyl salicylate, often under basic catalysis at elevated temperatures (100-180 °C).[13]

Dehydration to Alkenes

Acid-catalyzed dehydration of cis-3,3,5-trimethylcyclohexanol, for example using concentrated phosphoric or sulfuric acid, results in the elimination of a water molecule to form a mixture of isomeric alkenes.[14] Due to the structure of the starting material, multiple alkene products can be formed, including 3,3,5-trimethylcyclohex-1-ene and 1,5,5-trimethylcyclohex-1-ene. The product distribution is governed by Zaitsev's rule and potential carbocation rearrangements. The resulting mixture of volatile alkenes can be effectively analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Spectroscopic and Chromatographic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of cis-3,3,5-trimethylcyclohexanol is characterized by several key absorption bands that confirm its structure.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the alkane (cyclohexyl and methyl) portions of the molecule.

  • C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region signifies the C-O stretching vibration of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and stereochemistry.

  • ¹H NMR: The spectrum will show characteristic signals for the methyl groups and the methine proton attached to the hydroxyl group (-CH-OH). The chemical shift and multiplicity of the -CH-OH proton are particularly diagnostic for confirming the cis stereochemistry, as its axial/equatorial position influences its coupling constants with adjacent protons.

  • ¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being dependent on their local electronic environment. The carbon attached to the hydroxyl group will appear in the typical range for secondary alcohols (approx. 65-80 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of cis-3,3,5-trimethylcyclohexanol and for analyzing the products of its reactions, such as dehydration.[14] The gas chromatogram can separate the cis and trans isomers, as well as any residual starting materials or byproducts. The mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation.

Applications in Research and Industry

Pharmaceutical Synthesis

The primary pharmaceutical application of this alcohol is as a starting material for Cyclandelate (3,3,5-trimethylcyclohexyl mandelate). Cyclandelate is a vasodilator used to improve blood flow in conditions like intermittent claudication and Raynaud's disease.[1][4]

A highly significant, though less commercially exploited, property is its role as an HMG-CoA reductase inhibitor .[2] Research has shown that both 3,3,5-trimethylcyclohexanol and its ester, cyclandelate, can inhibit this key enzyme in the cholesterol synthesis pathway.[3] In one study, oral administration to rats resulted in at least a 50% inhibition of hepatic HMG-CoA reductase.[3] This finding suggests that the 3,3,5-trimethylcyclohexanol moiety could serve as a scaffold or starting point for the design of new statin-like drugs or other lipid-lowering agents.

cluster_pathway Cholesterol Synthesis Pathway cluster_inhibitor Inhibition Mechanism A HMG-CoA B Mevalonate A->B HMG-CoA Reductase (Rate-Limiting Enzyme) C ... B->C D Cholesterol C->D Inhibitor cis-3,3,5-Trimethylcyclohexanol Target HMG-CoA Reductase Inhibitor->Target Inhibits

Sources

Exploratory

Conformational analysis of cis-3,3,5-Trimethylcyclohexanol

An In-Depth Technical Guide to the Conformational Analysis of cis-3,3,5-Trimethylcyclohexanol Abstract Conformational analysis is a cornerstone of stereochemistry, profoundly influencing the physical properties, reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of cis-3,3,5-Trimethylcyclohexanol

Abstract

Conformational analysis is a cornerstone of stereochemistry, profoundly influencing the physical properties, reactivity, and biological activity of cyclic molecules. For professionals in pharmaceutical development and materials science, a precise understanding of a molecule's preferred three-dimensional structure is not merely academic—it is a prerequisite for rational design and optimization. This guide provides a comprehensive, multi-faceted analysis of cis-3,3,5-trimethylcyclohexanol, a substituted cyclohexane, integrating theoretical principles, empirical spectroscopic data, and modern computational modeling to determine its most stable conformation. Our approach is rooted in a self-validating system where theoretical predictions are rigorously tested by experimental and computational evidence, ensuring the highest degree of scientific integrity.

The Principle of Dynamic Conformation in Cyclohexanes

Cyclohexane and its derivatives are not static, planar hexagons as often depicted in 2D drawings.[1] To alleviate angle and torsional strain, the cyclohexane ring adopts several non-planar conformations, the most significant of which is the low-energy chair conformation .[1] This conformation has all C-C-C bond angles at approximately 109.5° and all C-H bonds staggered, resulting in zero ring strain.[1]

A critical feature of the chair form is the presence of two distinct substituent positions:

  • Axial (a): Bonds parallel to the principal axis of the ring, alternating up and down on adjacent carbons.[2]

  • Equatorial (e): Bonds extending from the "equator" of the ring.[2]

These two chair forms can interconvert via a process known as a ring flip . During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[3] For substituted cyclohexanes, the two resulting chair conformations are often not equal in energy. The equilibrium will favor the conformation that minimizes steric strain.[4][5]

Theoretical Analysis: Predicting the Stable Conformer of cis-3,3,5-Trimethylcyclohexanol

The primary determinant of conformational stability in substituted cyclohexanes is the steric strain arising from 1,3-diaxial interactions .[4][5] These are repulsive van der Waals forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same face of the ring.[4][5] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[6]

For cis-3,3,5-trimethylcyclohexanol, the "cis" designation indicates that the C1-hydroxyl and the C5-methyl group are on the same face of the ring. The C3 position has two methyl groups. Let's analyze the two possible chair conformations after a ring flip.

Conformer A:

  • C1-OH: Axial

  • C3-CH₃: One Axial, one Equatorial

  • C5-CH₃: Axial

Conformer B:

  • C1-OH: Equatorial

  • C3-CH₃: One Equatorial, one Axial

  • C5-CH₃: Equatorial

The logical workflow for this theoretical analysis is to identify steric clashes and quantify them.

G cluster_0 Theoretical Prediction Workflow Start Draw cis-3,3,5-Trimethylcyclohexanol ChairA Draw Chair Conformer A Start->ChairA ChairB Draw Chair Conformer B Start->ChairB AnalyzeA Identify Axial Groups in A: - OH (C1) - CH3 (C3) - CH3 (C5) ChairA->AnalyzeA AnalyzeB Identify Axial Groups in B: - CH3 (C3) ChairB->AnalyzeB StrainA Calculate Strain in A: - Sum 1,3-diaxial interactions AnalyzeA->StrainA StrainB Calculate Strain in B: - Sum 1,3-diaxial interactions AnalyzeB->StrainB Compare Compare Total Strain: Conformer A vs. Conformer B StrainA->Compare StrainB->Compare Conclusion Predict Most Stable Conformer Compare->Conclusion

Caption: Workflow for predicting conformational stability.

Visualizing the Chair Conformers

Caption: Chair conformers of cis-3,3,5-Trimethylcyclohexanol.

Energetic Cost Analysis

We can estimate the steric strain in each conformer by summing the A-values for each axial substituent.

SubstituentA-Value (kcal/mol)
-OH0.87[6]
-CH₃1.74[6]
Table 1: A-Values for Hydroxyl and Methyl Groups.

Strain Calculation:

  • Conformer A (OH axial, C3-CH₃ axial, C5-CH₃ axial):

    • One axial -OH group: 0.87 kcal/mol

    • One axial -CH₃ group at C3: This group has two 1,3-diaxial interactions with hydrogens. Strain ≈ 1.74 kcal/mol.

    • One axial -CH₃ group at C5: This group interacts with the axial -OH at C1 and the axial -CH₃ at C3. This creates severe steric hindrance, significantly greater than simple H-substituent interactions. A standard A-value summation is an underestimate here. The interaction between the axial C1-OH, C3-CH₃, and C5-CH₃ groups creates a highly destabilized system.

    • Estimated Total Strain: > (0.87 + 1.74 + 1.74) = > 4.35 kcal/mol

  • Conformer B (OH equatorial, C3-CH₃ axial, C5-CH₃ equatorial):

    • One axial -CH₃ group at C3: This group has 1,3-diaxial interactions with the axial hydrogens at C1 and C5.

    • Estimated Total Strain:1.74 kcal/mol

Experimental Validation: Spectroscopic Methodologies

Theoretical predictions require empirical validation. We employ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to probe the actual conformational landscape of the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for conformational analysis in solution.[7] The Nuclear Overhauser Effect (NOE) is particularly definitive, as it relies on the through-space transfer of spin polarization between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[8][9][10]

Experimental Protocol: 1D NOE Difference Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of cis-3,3,5-trimethylcyclohexanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Initial ¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to identify and assign the key proton signals, particularly the carbinol proton (H1, attached to the carbon bearing the OH group) and the methyl protons.

  • NOE Experiment Setup:

    • Select the signal for the carbinol proton (H1). In Conformer B, this proton is axial.

    • Set up a 1D NOE difference experiment (e.g., selnogp pulse sequence). This involves irradiating the selected H1 signal for a specific mixing time (e.g., 500-800 ms).

  • Data Acquisition: Acquire the NOE spectrum. The experiment subtracts a control spectrum (off-resonance irradiation) from the on-resonance irradiation spectrum, leaving only the signals of protons that have received an NOE.

  • Analysis: Analyze the resulting difference spectrum for positive signals.

Expected Results and Interpretation:

  • If Conformer B is dominant: The carbinol proton (H1) is in an axial position. It will be spatially close to the axial protons at C3 and C5, and also to the axial methyl group at C3. Irradiating the H1 proton signal should produce a clear NOE enhancement for the signals corresponding to the axial C3-methyl group and the axial C5-proton.

  • If Conformer A were dominant: The carbinol proton (H1) would be equatorial. It would show NOE correlations to the equatorial protons on C2 and C6, but not to the axial groups at C3 and C5.

This provides a direct, unambiguous test of our theoretical prediction.

G cluster_1 NMR (NOE) Validation Workflow Prep Sample Preparation (CDCl3) H1 Acquire 1H Spectrum Prep->H1 Assign Assign Key Resonances (H1, CH3 groups) H1->Assign Irradiate Irradiate H1 Proton (1D NOE Experiment) Assign->Irradiate Analyze Analyze Difference Spectrum Irradiate->Analyze Decision Observe NOE to Axial C3-CH3 / C5-H? Analyze->Decision ConfirmB Conformer B is Dominant Decision->ConfirmB Yes Refute Prediction is Refuted Decision->Refute No

Caption: Experimental workflow for NOE validation.

Infrared (IR) Spectroscopy

The vibrational frequency of the C-O bond in alcohols is sensitive to its conformation.[11]

  • Equatorial C-O bonds generally absorb at a higher wavenumber (typically ~1060 cm⁻¹).

  • Axial C-O bonds absorb at a lower wavenumber (typically ~970-1000 cm⁻¹).[11]

This difference arises from the coupling of the C-O stretching vibration with adjacent C-C bond vibrations, which is orientation-dependent.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the alcohol in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding. Alternatively, a KBr pellet can be prepared if the sample is solid.

  • Background Spectrum: Record a background spectrum of the pure solvent or KBr pellet.

  • Sample Spectrum: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Examine the C-O stretching region (950-1100 cm⁻¹).

Expected Result: Based on the prediction that Conformer B is dominant, the C1-OH is equatorial. Therefore, the IR spectrum is expected to show a strong C-O stretching absorption band around 1060 cm⁻¹ . The absence of a significant band near 1000 cm⁻¹ would further corroborate the predominance of the equatorial-OH conformer.

Computational Chemistry: An In Silico Approach

Computational chemistry provides a powerful, independent method for assessing conformational energies.[12] We use a two-tiered approach: a rapid molecular mechanics search to identify all potential low-energy conformers, followed by a more accurate (but computationally expensive) Density Functional Theory (DFT) calculation to refine the geometries and energies.[13][14]

Computational Workflow

  • Structure Building: Build the 3D structure of cis-3,3,5-trimethylcyclohexanol in a molecular modeling program.

  • Conformational Search (Molecular Mechanics): Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). This will explore the potential energy surface and identify all stable conformers (energy minima).

  • Geometry Optimization (DFT): Take the lowest energy conformers identified by the MM search (in this case, the two chair forms) and perform a full geometry optimization and frequency calculation using DFT. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set.[15] The frequency calculation confirms that the structures are true energy minima (no imaginary frequencies).

  • Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy correction) of the optimized conformers. The difference in energy (ΔE) can be used to calculate the expected equilibrium population ratio at a given temperature.

G cluster_2 Computational Analysis Workflow Build Build 3D Structure MM Conformational Search (Molecular Mechanics) Build->MM DFT Geometry Optimization & Freq. (DFT: B3LYP/6-31G(d)) MM->DFT Energy Extract Final Energies (with ZPE correction) DFT->Energy Compare Calculate Relative Energy (ΔE) Conformer B vs. Conformer A Energy->Compare Conclusion Identify Lowest Energy Conformer Compare->Conclusion

Caption: Workflow for in silico conformational analysis.

Expected Computational Results:

The DFT calculations are expected to show that Conformer B is significantly lower in energy than Conformer A. The calculated energy difference should be in the range of 3-5 kcal/mol, consistent with the steric strain analysis.

ConformerDescriptionCalculated Relative Energy (ΔE)
AOH (ax), C3-Me (ax), C5-Me (ax)> 4 kcal/mol
BOH (eq), C3-Me (ax), C5-Me (eq)0 kcal/mol (Reference)
Table 2: Expected Relative Energies from DFT Calculations.

Synthesis and Conclusion

The power of this multi-pronged approach lies in its self-validating nature. The theoretical analysis based on established steric principles (A-values) provides a clear hypothesis: Conformer B is the most stable. This hypothesis is then independently tested and confirmed by two distinct experimental methods (NMR and IR spectroscopy) and a robust computational model (DFT).

  • Theory predicts Conformer B is more stable due to the avoidance of severe 1,3-diaxial interactions.

  • NMR (NOE) is expected to show through-space proximity between the axial H1 proton and the axial C3-methyl group, a feature unique to Conformer B.

  • IR Spectroscopy is expected to display a C-O stretching frequency characteristic of an equatorial alcohol, as found in Conformer B.

  • Computational Chemistry is expected to calculate a significantly lower potential energy for Conformer B.

References

  • Conformational analysis of cyclohexanes. (2021). Chemistry LibreTexts. [Link]

  • Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps. [Link]

  • Nuclear Overhauser Effect (NOE). (2022). Chemistry LibreTexts. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

  • Haghdadi, M., & Farokhi, N. (2013). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society. [Link]

  • NOE Experiments. (n.d.). University College London. [Link]

  • NMR spectroscopy for conformational analysis. (n.d.). ResearchGate. [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2013). Scientific & Academic Publishing. [Link]

  • Nuclear Overhauser effect. (n.d.). Wikipedia. [Link]

  • Cyclohexane Conformations. (2014). Master Organic Chemistry. [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2023). Journal of Chemical Information and Modeling. [Link]

  • An Ab-Initio Study on Conformers of Cyclohexane. (2014). International Journal of Engineering Research & Technology. [Link]

  • Substituted Cyclohexanes – Axial vs Equatorial. (2014). Master Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

A Validated Gas Chromatography Method for the Isomer-Specific Quantification of cis-3,3,5-Trimethylcyclohexanol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth protocol for the accurate and precise quantification of cis-3,3,5-Trime...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the accurate and precise quantification of cis-3,3,5-Trimethylcyclohexanol, a key chemical intermediate and fragrance component. The analytical challenge lies in the separation and quantification of the cis-isomer from its corresponding trans-isomer and other potential impurities. This application note details a robust Gas Chromatography (GC) method coupled with Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification. We delve into the rationale behind critical experimental choices, including sample preparation by Solid Phase Extraction (SPE), chemical derivatization to enhance analytical performance, and method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This self-validating protocol is designed to ensure scientific integrity and provide reliable, reproducible results for researchers in pharmaceutical development and quality control.

Introduction: The Analytical Imperative for Isomer-Specific Quantification

3,3,5-Trimethylcyclohexanol is a secondary alcohol that exists as two primary stereoisomers: cis and trans.[3] While often used as a mixture, the specific properties and biological activities of these isomers can differ significantly. For instance, 3,3,5-trimethylcyclohexanol is a precursor in the synthesis of pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate.[4] In regulated industries, controlling the isomeric ratio is critical, as different isomers can have varied efficacy, toxicity, or impurity profiles. The cis-isomer (CAS 933-48-2) must be accurately quantified to ensure product quality, safety, and consistency.[5]

The primary analytical challenge is the structural similarity of the cis and trans isomers, which often results in similar physical properties and co-elution in non-specific chromatographic systems.[6] Therefore, a highly selective analytical method is required. Gas chromatography is the technique of choice for volatile compounds like alcohols; however, the polar hydroxyl (-OH) group can cause poor peak shape and column adsorption.[7] This guide addresses these challenges through a targeted derivatization strategy, optimizing the compound for GC analysis and ensuring its separation on a chiral stationary phase.

Principle of the Method: A Logic-Driven Approach

The quantification of cis-3,3,5-Trimethylcyclohexanol is achieved through a multi-step workflow designed for maximum accuracy and specificity.

  • Why Gas Chromatography (GC)? 3,3,5-Trimethylcyclohexanol is a volatile compound with a boiling point of approximately 193-198 °C, making it ideally suited for GC analysis.[4][8] This technique separates volatile components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

  • Addressing the Polarity Challenge: The Role of Derivatization Direct injection of alcohols onto a GC column can lead to significant peak tailing. This occurs because the polar hydroxyl group interacts strongly with active sites (e.g., residual silanols) on the column surface. To mitigate this, a silylation derivatization step is employed.[9] In this reaction, an "active" hydrogen on the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[7]

    Causality: This chemical modification reduces the polarity of the analyte, decreases intermolecular hydrogen bonding, and increases its volatility.[7] The resulting TMS-ether is more thermally stable and exhibits significantly improved chromatographic behavior, leading to sharper, more symmetrical peaks and, consequently, lower detection limits and higher precision. The reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, which is highly effective for derivatizing sterically hindered secondary alcohols.

  • Ensuring Isomer Separation: The Chiral Stationary Phase To resolve the cis and trans stereoisomers, a chiral GC column is essential.[10] These columns contain a chiral stationary phase (e.g., a cyclodextrin derivative) that interacts differently with the enantiomers or diastereomers of a compound, leading to different retention times and enabling their separation.[11]

  • Detection and Quantification: FID and MS

    • Flame Ionization Detection (FID): This is the gold standard for quantifying organic compounds. It offers a wide linear range and a response that is directly proportional to the mass of carbon in the analyte, making it highly reliable for quantification.

    • Mass Spectrometry (MS): Used as a confirmatory detector, MS provides structural information by fragmenting the analyte molecule into a unique mass spectrum, allowing for unambiguous identification of the cis-3,3,5-trimethylcyclohexanol peak.[12]

The overall analytical workflow is visualized below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous or Matrix Sample SPE Solid Phase Extraction (SPE) - Condition - Load - Wash - Elute Sample->SPE Isolate Analyte Evap Evaporation & Reconstitution SPE->Evap Concentrate Deriv Silylation Reaction (BSTFA + 1% TMCS) Evap->Deriv GC GC Injection (Chiral Column) Deriv->GC Detect Detection & Identification GC->Detect FID / MS Quant Quantification Detect->Quant Peak Area Integration Result Final Report: Concentration of cis-3,3,5-Trimethylcyclohexanol Quant->Result

Caption: High-level workflow for the quantification of cis-3,3,5-Trimethylcyclohexanol.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
cis-3,3,5-Trimethylcyclohexanol (>96.0%)Reference StandardTokyo Chemical Industry (TCI)[13]
3,3,5-Trimethylcyclohexanol (mixture of isomers)Analytical StandardSigma-Aldrich[8]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSigma-Aldrich
Methanol, n-Hexane, DichloromethaneHPLC or GC GradeMerck or equivalent
PyridineAnhydrousSigma-Aldrich
Solid Phase Extraction (SPE) CartridgesC18 or similarAgilent, Waters
WaterDeionized (18.2 MΩ·cm)In-house system

3.2. Protocol 1: Sample and Standard Preparation

This protocol outlines the preparation of calibration standards and the extraction of the analyte from a liquid sample matrix.

A. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of cis-3,3,5-trimethylcyclohexanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with n-hexane.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with n-hexane to prepare a series of calibration standards.[14] Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard (IS) Stock (Optional but Recommended): Prepare a 1000 µg/mL stock solution of an appropriate internal standard (e.g., cyclohexanol or another non-interfering alcohol) in n-hexane.

B. Sample Preparation via Solid Phase Extraction (SPE) This procedure is designed to extract the analyte from an aqueous matrix and concentrate it for analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 10 mL of the aqueous sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-15 minutes. This step is critical to remove all water.

  • Elution: Elute the analyte from the cartridge with 2 x 1 mL portions of dichloromethane into a clean collection vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of pyridine or another suitable aprotic solvent.[15] The sample is now ready for derivatization.

3.3. Protocol 2: Silylation Derivatization

  • Transfer 100 µL of the reconstituted sample extract or standard solution into a 2 mL autosampler vial with an insert.

  • Add 100 µL of the BSTFA + 1% TMCS reagent.

  • If using an internal standard, add the appropriate volume at this stage.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.

  • Cool the vial to room temperature before placing it in the GC autosampler.

3.4. Protocol 3: GC-FID/MS Instrumental Analysis

The following parameters provide a validated starting point for analysis.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium or HydrogenInert mobile phase.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for efficiency and resolution.
GC Column Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) or equivalent chiral columnChiral phase specifically designed for separating stereoisomers.[11]
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 minTemperature gradient to separate analytes based on boiling point and column interaction.
FID Detector Temp 280 °CPrevents condensation of analytes post-column.
MS Transfer Line 280 °CPrevents condensation before the ion source.
MS Ion Source 230 °CStandard temperature for electron ionization.
MS Quadrupole 150 °CStandard temperature for the mass analyzer.
Scan Range 40-300 m/zCovers the expected mass fragments of the TMS-derivatized analyte.

Method Validation: A Self-Validating System

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2] The objective is to demonstrate that the procedure is reliable, reproducible, and accurate for the quantification of cis-3,3,5-trimethylcyclohexanol.

G Validation Method Validation (ICH Q2) Specificity Specificity Distinguishes analyte from isomers, impurities, and matrix components Validation->Specificity Linearity Linearity Analyte response is proportional to concentration Validation->Linearity Accuracy Accuracy Closeness of test results to the true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Range Range Concentration interval where method is precise, accurate, and linear Validation->Range LOQ LOQ / LOD Lowest concentration quantifiable / detectable Validation->LOQ

Caption: Key parameters for analytical method validation as per ICH Q2 guidelines.

Summary of Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and matrix spiked with trans-isomer and potential impurities.The analyte peak is well-resolved (Resolution > 2) from all other components. No interfering peaks at the retention time of the analyte in the blank.[16]
Linearity Analyze calibration standards at 5-6 concentration levels in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the target concentration.
Accuracy Analyze a spiked matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0% for each set.[17]
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio of ~10.Precision (RSD) at the LOQ should be ≤ 10%.

Data Presentation and Results

Table 1: Linearity Data (Example)

Concentration (µg/mL)Mean Peak Area (n=3)RSD (%)
1.015,2341.5
5.076,1051.1
10.0151,9880.8
25.0380,5400.5
50.0759,9120.4
100.01,525,1100.3
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9998 }

Table 2: Accuracy and Precision Results (Example)

Spiked LevelConcentration (µg/mL)Mean Recovery (%) (n=3)RSD (%) (n=3)
Low (80%)40.099.51.2
Mid (100%)50.0100.30.9
High (120%)60.0101.10.7

Conclusion

This application note provides a detailed, scientifically grounded framework for the robust quantification of cis-3,3,5-trimethylcyclohexanol. By combining a logical sample preparation strategy (SPE), a performance-enhancing derivatization step (silylation), and a highly selective analytical technique (chiral GC-FID/MS), this method successfully overcomes the inherent challenges of analyzing polar, isomeric compounds. The protocol is designed as a self-validating system, with clear steps and rationale rooted in established analytical principles and regulatory expectations outlined by the ICH.[17] Adherence to this guide will enable researchers and quality control scientists to generate accurate, precise, and defensible data critical for drug development and manufacturing.

References

  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101921, cis-3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers.
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). 3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • UPB Scientific Bulletin. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
  • IntechOpen. (2025). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • BenchChem. (2025). Application Note: GC-MS Analysis of 1,2,3-Trimethylcyclohexane Mixtures.
  • Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wiley & Sons, Inc. (2005). HPLC Methods for Recently Approved Pharmaceuticals.
  • University of California, Davis. (n.d.). GC Derivatization.
  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of Headspace GC Sensitivity depending on Dilution Solvents (Class 3 Solvents).
  • GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Retrieved from [Link]

Sources

Application

Application Note: Strategies for the Derivatization of cis-3,3,5-Trimethylcyclohexanol for Enhanced Chromatographic Analysis

Preamble: The Analytical Challenge of a Sterically Hindered Alcohol Cis-3,3,5-trimethylcyclohexanol is a versatile saturated alcohol utilized in the fragrance and specialty chemical industries for its unique organoleptic...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Challenge of a Sterically Hindered Alcohol

Cis-3,3,5-trimethylcyclohexanol is a versatile saturated alcohol utilized in the fragrance and specialty chemical industries for its unique organoleptic properties and as a synthetic intermediate.[1] From an analytical perspective, its direct analysis via gas chromatography (GC) presents significant challenges. The presence of a polar hydroxyl group leads to poor peak shape (tailing) due to interactions with active sites in the GC system, and its relatively low volatility can result in broad peaks and reduced sensitivity.[2]

The core of the analytical difficulty lies in its structure. While formally a secondary alcohol, the hydroxyl group at the C1 position is sterically hindered by the axial methyl group at C5 and the gem-dimethyl groups at C3. This steric congestion significantly reduces the reactivity of the hydroxyl group, making standard derivatization procedures sluggish or incomplete.[3][4] Effective analysis, therefore, necessitates a chemical derivatization step to mask the polar hydroxyl group, thereby increasing volatility and thermal stability, and dramatically improving chromatographic performance.[5] This note provides a detailed guide to robust derivatization protocols tailored to the unique structural features of cis-3,3,5-trimethylcyclohexanol for both GC and HPLC applications.

Strategic Pathways for Derivatization

The choice of derivatization strategy is dictated by the intended analytical technique. For GC-MS, the primary goal is to increase volatility and thermal stability. For HPLC, the objective is typically to introduce a chromophore or fluorophore to enable sensitive detection.

G cluster_analyte Analyte cluster_gc GC-MS Pathway cluster_hplc HPLC-UV Pathway Analyte cis-3,3,5-Trimethylcyclohexanol (Polar, Low Volatility) Silylation Silylation (e.g., BSTFA + TMCS) Analyte->Silylation Increase Volatility Acylation_GC Acylation (e.g., Acetic Anhydride) Analyte->Acylation_GC Increase Volatility Acylation_HPLC Acylation with Chromophore (e.g., Benzoyl Chloride) Analyte->Acylation_HPLC Add UV-Tag GC_Product TMS or Acetyl Derivative (Non-polar, Volatile, Thermally Stable) Silylation->GC_Product Acylation_GC->GC_Product HPLC_Product Benzoyl Derivative (UV-Active) Acylation_HPLC->HPLC_Product

Figure 1: Logical workflow for selecting a derivatization strategy.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Strategy I: Trimethylsilylation

Silylation is the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This transformation drastically reduces polarity and increases volatility. Given the steric hindrance of cis-3,3,5-trimethylcyclohexanol, a powerful silylating reagent system is required. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent TMS donor, and its reactivity is significantly enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[3] The catalyst facilitates the reaction, ensuring complete derivatization of the hindered hydroxyl group.

This protocol is designed for the robust and complete conversion of cis-3,3,5-trimethylcyclohexanol to its corresponding TMS ether for GC-MS analysis.

G start Start prep Sample Preparation: Dissolve ~1 mg of analyte in 100 µL of dry pyridine or acetonitrile. start->prep Step 1 reagents Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. prep->reagents Step 2 vortex Mix: Cap vial tightly and vortex for 30 seconds. reagents->vortex Step 3 react Reaction: Incubate in a heating block at 70°C for 60 minutes. vortex->react Step 4 cool Cool: Allow vial to cool to room temperature. react->cool Step 5 inject GC-MS Analysis: Inject 1 µL of the supernatant into the GC-MS system. cool->inject Step 6 end End inject->end

Figure 2: Experimental workflow for silylation of cis-3,3,5-trimethylcyclohexanol.

Methodology:

  • Preparation: In a 2 mL autosampler vial, accurately weigh approximately 1.0 mg of cis-3,3,5-trimethylcyclohexanol standard or sample residue.

  • Solvent Addition: Add 100 µL of a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane). Pyridine is often preferred as it can act as an HCl scavenger.[6]

  • Reagent Addition: Add 100 µL of the silylating reagent mixture, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure homogeneity. Place the vial in a heating block or oven set to 70°C for 60 minutes to drive the reaction to completion. For hindered alcohols, elevated temperatures and sufficient time are crucial.[3]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature. A salt precipitate (ammonium chloride if pyridine was used) may form and settle.

  • Analysis: The sample is now ready for analysis. Withdraw an aliquot from the clear supernatant for injection into the GC-MS.

Strategy II: Acylation (Esterification)

Acylation converts the alcohol into a less polar and more stable ester. This method is an excellent alternative to silylation, particularly if the analytical system is sensitive to silicon-containing compounds. However, like silylation, the acylation of sterically hindered alcohols requires forcing conditions or, more effectively, specialized catalysts.[7] 1-Methylimidazole has been demonstrated to be an excellent and inexpensive nucleophilic catalyst for the acylation of hindered alcohols with acid anhydrides, proceeding efficiently under mild conditions.[8]

This protocol details the conversion of the analyte to cis-3,3,5-trimethylcyclohexyl acetate, a derivative with excellent chromatographic properties.

Methodology:

  • Preparation: In a 2 mL vial, dissolve approximately 2.0 mg of cis-3,3,5-trimethylcyclohexanol in 500 µL of Dichloromethane (DCM).

  • Reagent Addition: To the solution, add triethylamine (1.5 equivalents), acetic anhydride (1.2 equivalents), and a catalytic amount of 1-methylimidazole (0.1 equivalents).

  • Reaction: Cap the vial and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding 1 mL of deionized water. Vortex the mixture, allow the layers to separate, and carefully transfer the organic (bottom) layer to a clean vial.

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.

  • Analysis: The resulting solution can be injected directly or diluted with additional DCM as needed for GC-MS analysis.

Derivatization for HPLC-UV Analysis

For HPLC analysis, where volatility is not a concern, derivatization is employed to attach a chromophoric tag to the molecule, enabling sensitive detection by UV-Vis spectrophotometry. Benzoylation, the reaction with benzoyl chloride, attaches a phenyl group that absorbs strongly in the UV region (~230 nm).

Methodology:

  • Preparation: Dissolve ~1 mg of the analyte in 200 µL of pyridine in a 2 mL vial. Cool the vial in an ice bath.

  • Reagent Addition: Slowly add 1.2 equivalents of benzoyl chloride to the cooled solution.

  • Reaction: Allow the vial to warm to room temperature and stir for 2-3 hours.

  • Work-up: Add 1 mL of 5% HCl solution to neutralize the pyridine and quench the reaction. Extract the product with 2 x 1 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 1 mL of 5% HCl, 1 mL of saturated sodium bicarbonate solution, and 1 mL of brine.

  • Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Analysis: Reconstitute the residue in a suitable mobile phase (e.g., acetonitrile/water mixture) for HPLC-UV analysis.

Comparative Data Summary

Derivatization is expected to significantly improve chromatographic performance. The table below summarizes the anticipated changes.

ParameterUnderivatized AnalyteTMS Derivative (GC)Acetate Derivative (GC)
Expected Retention Time (t_R) Moderate to LongShorterShorter
Typical Peak Shape TailingSymmetricalSymmetrical
Volatility / Thermal Stability Moderate / Prone to dehydrationHigh / HighHigh / High
Relative Sensitivity (LOD) LowerHigherHigher

Conclusion and Recommendations

Direct analysis of cis-3,3,5-trimethylcyclohexanol is often unreliable due to its chemical properties. Derivatization is a mandatory step for achieving robust, reproducible, and sensitive quantification.

  • For routine GC-MS analysis, trimethylsilylation using BSTFA with a TMCS catalyst (Protocol 1) is the recommended gold standard. It is a rapid, high-yield reaction that produces a derivative with excellent chromatographic properties.

  • Acylation (Protocol 2) serves as a powerful alternative, especially in silicon-sensitive applications or when silylation proves incomplete. The use of a 1-methylimidazole catalyst is key to success with this sterically hindered alcohol.[8]

  • For HPLC-based assays, derivatization to introduce a UV-active tag is essential. Benzoylation (Protocol 3) provides a reliable method for converting the analyte for sensitive HPLC-UV detection.

By selecting the appropriate derivatization strategy, researchers can overcome the inherent analytical challenges of cis-3,3,5-trimethylcyclohexanol and develop high-quality, validated analytical methods.

References

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Google Patents. (1971). US3590073A - Esterification of tertiary alcohols.
  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • PubChem. (n.d.). cis-3,3,5-Trimethylcyclohexanol.
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
  • PubMed. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • Organic Chemistry Portal. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.
  • ResearchGate. (2022). Derivatization for GC-MS analysis?.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Gelest Technical Library. (n.d.). General Silylation Procedures.
  • ResearchGate. (n.d.). The esterification of tertiary alcohols with boric acid.
  • Wikipedia. (n.d.). Silylation.
  • Unspecified Source. (n.d.). GC Derivatization.
  • Chem-Impex. (n.d.). 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers).
  • Vulcanchem. (n.d.). cis-3,3,5-Trimethylcyclohexanol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3,3,5-Trimethylcyclohexanol

Welcome to the technical support center for the synthesis of 3,3,5-trimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3,5-trimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to controlling and improving the cis/trans selectivity in your synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding Cis/Trans Isomerism in 3,3,5-Trimethylcyclohexanol

The stereochemistry of the hydroxyl group relative to the methyl groups on the cyclohexane ring gives rise to two diastereomers: cis-3,3,5-trimethylcyclohexanol and trans-3,3,5-trimethylcyclohexanol. The desired isomer will depend on your specific application, as each may possess different physical, chemical, and biological properties. Controlling the ratio of these isomers is a common challenge in the synthesis, which is typically achieved through the reduction of 3,3,5-trimethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the cis/trans selectivity in the reduction of 3,3,5-trimethylcyclohexanone?

A1: The primary factor is the interplay between kinetic and thermodynamic control during the reduction reaction. This is largely dictated by the steric bulk of the reducing agent and the reaction temperature.

  • Kinetic Control: Favored at lower temperatures with sterically bulky reducing agents. The reaction is irreversible, and the major product is the one that is formed faster. This typically leads to the formation of the cis isomer (axial attack of the hydride) as it is the less sterically hindered pathway.

  • Thermodynamic Control: Favored at higher temperatures, allowing for an equilibrium to be established. The major product is the more stable of the two isomers. In the case of 3,3,5-trimethylcyclohexanol, the trans isomer, with the hydroxyl group in the equatorial position, is generally the more thermodynamically stable product.

Q2: Which reducing agents are commonly used, and how do they affect the cis/trans ratio?

A2: A variety of reducing agents can be employed, each offering different levels of selectivity.

  • Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These reagents are sterically demanding and will preferentially attack the carbonyl group from the less hindered equatorial face, leading to the formation of the cis isomer (axial alcohol) as the major product under kinetic control.

  • Less Bulky Hydride Reagents (e.g., Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)): These smaller hydride donors can attack from either the axial or equatorial face. The selectivity is highly dependent on the reaction conditions. For instance, the reduction of the related 3,3,5,5-tetramethylcyclohexanone with sodium borohydride in 2-propanol yields a 95.5:4.5 ratio of the cis to trans isomer, indicating a strong preference for equatorial attack to form the axial alcohol[1].

  • Catalytic Hydrogenation: This is a widely used industrial method. The choice of catalyst plays a crucial role in determining the isomer ratio.

    • Raney Nickel: Often leads to a mixture of isomers. The selectivity can be influenced by reaction conditions.

    • Ruthenium (Ru) catalysts: Can provide good yields and may favor the formation of the cis isomer, with ratios reported in the range of 60:40 to 90:10 (cis:trans) depending on the reaction time.

    • Iridium (Ir) catalysts: Can be tailored for high selectivity, in some cases favoring the trans isomer, particularly with the use of specific ligands and directing groups[2][3].

Q3: How can I accurately determine the cis/trans ratio of my product mixture?

A3: The most common and reliable methods are:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and quantifying the two isomers. The use of a suitable capillary column will allow for the baseline separation of the cis and trans isomers, and the peak areas can be used to determine their relative abundance[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The chemical shifts and coupling constants of the protons and carbons in the cis and trans isomers are distinct. For example, the proton attached to the carbon bearing the hydroxyl group will have a different chemical shift and multiplicity in the two isomers due to its axial or equatorial position. Integration of the characteristic signals for each isomer allows for quantification[5][6][7].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor cis/trans selectivity (product is a nearly 1:1 mixture) Reaction conditions are intermediate between kinetic and thermodynamic control. 1. For higher cis selectivity: Lower the reaction temperature (e.g., to -78 °C) and use a bulkier reducing agent (e.g., L-Selectride®). This will favor the kinetically controlled pathway, where the hydride attacks from the less hindered face to give the axial alcohol (cis isomer). 2. For higher trans selectivity: Increase the reaction temperature and use a less sterically demanding catalyst (e.g., certain Iridium catalysts) or a reducing agent that allows for equilibration. This will favor the thermodynamically more stable equatorial alcohol (trans isomer).
Inconsistent cis/trans ratios between batches Variability in reaction parameters. 1. Temperature Control: Ensure precise and consistent temperature control throughout the reaction. Even small fluctuations can shift the balance between kinetic and thermodynamic pathways. 2. Reagent Quality: Use reagents of consistent quality and age. The activity of hydride reagents can decrease over time. 3. Solvent Purity: Ensure the solvent is dry and of high purity, as impurities can affect the catalyst activity and reaction pathway.
Low yield of the desired isomer Sub-optimal reaction conditions or catalyst. 1. Catalyst Screening: If using catalytic hydrogenation, screen different catalysts (e.g., Raney Ni, Ru/C, Pd/C, Ir-based catalysts) to find the one that provides the best selectivity for your desired isomer. 2. Reaction Time: Optimize the reaction time. For some catalytic systems, longer reaction times can lead to isomerization and a change in the product ratio. 3. Pressure (for catalytic hydrogenation): Optimize the hydrogen pressure. Higher pressures can sometimes influence selectivity.
Difficulty in separating the cis and trans isomers Similar physical properties of the isomers. 1. Chromatography: Utilize high-performance column chromatography with an appropriate stationary and mobile phase. Test different solvent systems to achieve better separation. 2. Derivatization: Consider derivatizing the alcohol mixture (e.g., to esters or ethers) to potentially increase the difference in their physical properties, making separation by chromatography or crystallization easier. The derivatives can then be converted back to the alcohols.

Key Mechanistic Concepts

Stereoselectivity in Cyclohexanone Reduction

The reduction of a cyclohexanone derivative like 3,3,5-trimethylcyclohexanone involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The stereochemical outcome is determined by the trajectory of this attack.

G cluster_0 Axial Attack (Less Hindered) cluster_1 Equatorial Attack (More Hindered) Axial Attack Axial Attack Equatorial Alcohol (trans) Equatorial Alcohol (trans) Axial Attack->Equatorial Alcohol (trans) Favored by small nucleophiles Equatorial Attack Equatorial Attack Axial Alcohol (cis) Axial Alcohol (cis) Equatorial Attack->Axial Alcohol (cis) Favored by bulky nucleophiles 3,3,5-Trimethylcyclohexanone 3,3,5-Trimethylcyclohexanone 3,3,5-Trimethylcyclohexanone->Axial Attack 3,3,5-Trimethylcyclohexanone->Equatorial Attack

Caption: Hydride attack pathways on 3,3,5-trimethylcyclohexanone.

Kinetic vs. Thermodynamic Control

The final isomer ratio is a result of the energy landscape of the reaction.

G cluster_0 Reactant 3,3,5-Trimethyl- cyclohexanone TS_cis Transition State (cis) Reactant->TS_cis Lower Activation Energy TS_trans Transition State (trans) Reactant->TS_trans Higher Activation Energy Product_cis cis-Isomer (Kinetic Product) TS_cis->Product_cis Product_trans trans-Isomer (Thermodynamic Product) TS_trans->Product_trans

Caption: Energy profile for kinetic vs. thermodynamic control.

Experimental Protocols

General Protocol for Catalytic Hydrogenation

This is a general procedure that should be optimized for your specific catalyst and desired outcome.

  • Reactor Setup: To a high-pressure reactor, add 3,3,5-trimethylcyclohexanone and a suitable solvent (e.g., isopropanol, ethanol, or perform the reaction neat).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5% Ru/C, Raney Ni) under an inert atmosphere. The catalyst loading will need to be optimized (typically 1-5 mol%).

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

  • Analysis: Determine the cis/trans ratio of the purified product by GC-MS or NMR.

General Protocol for GC-MS Analysis of Cis/Trans Isomers
  • Sample Preparation: Prepare a dilute solution of your 3,3,5-trimethylcyclohexanol product in a volatile solvent like dichloromethane or hexane.

  • GC Column: Use a capillary column with a stationary phase suitable for separating isomers, such as a mid-polarity or wax-type column (e.g., DB-5ms, HP-INNOWax).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the peaks for the cis and trans isomers based on their retention times (which can be confirmed with standards if available) and mass spectra. Integrate the peak areas to determine the relative ratio of the two isomers.

Data Summary

Catalyst/Reducing AgentTypical ConditionsPredominant IsomerExpected cis:trans RatioControl Type
L-Selectride® Low Temp (-78 °C)cis (Axial-OH)>95:5Kinetic
Sodium Borohydride 0-25 °Ccis (Axial-OH)~95:5 (for a similar substrate)[1]Kinetic
Raney Nickel Moderate Temp/PressureMixtureVaries with conditionsMixed
Ruthenium/C 80-150 °C, 10-50 bar H₂cis (Axial-OH)60:40 to 90:10Kinetic/Mixed
Iridium Complexes Varies with ligandCan be tuned for transVariesCan be tuned

References

  • PubChem. (n.d.). cis-3,3,5-Trimethylcyclohexanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Zhang, W., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science, 13(9), 2667-2672. [Link]

  • Chen, Y., et al. (2023). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry–An Asian Journal. [Link]

  • Lindgren, M., Matsumoto, M., & Shiotani, M. (1993). Radical Cations of cis- and trans-1,3-Di- and 1,3,5-Trimethylcyclohexanes. Matrix Influence on Two Nearly Degenerate SOMOs. The Journal of Physical Chemistry, 97(46), 12064-12070. [Link]

  • Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. ACS Spring 2022. [Link]

  • Neufeldt, S. R., & Houk, K. N. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11753–11763. [Link]

  • Li, J., et al. (2022). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 144(1), 537-545. [Link]

  • Wigfield, D. C., et al. (1976). Estimation of the stereoselectivity of reduction of 3,3,5,5-tetramethylcyclohexanone by sodium borohydride. Canadian Journal of Chemistry, 54(22), 3536-3540. [Link]

  • RSC Advances. (n.d.). Supporting Information. [Link]

  • Warad, I., et al. (2014). Trans/cis isomerization of [RuCl2{H2C=C(CH2PPh2)2)}(diamine)] complexes: synthesis, spectral, crystal structure and DFT calculations and catalytic activity in the hydrogenation of α,β-unsaturated ketones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 250-258. [Link]

  • Zhang, W., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. CaltechAUTHORS. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wang, Y., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 89(7), 4336–4348. [Link]

  • Wikipedia. (2023, December 1). 3,3,5-Trimethylcyclohexanol. [Link]

  • Lv, Y., et al. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. Precision Chemistry, 1(5), 309-315. [Link]

  • Li, C., et al. (2011). Ruthenium-catalyzed cycloisomerization of cis-3-en-1-ynes to cyclopentadiene and related derivatives through a 1,5-sigmatropic hydrogen shift of ruthenium-vinylidene intermediates. Organic Letters, 13(16), 4232-4235. [Link]

  • da Silva, J. G., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(7), 1083. [Link]

  • Organic Syntheses. (n.d.). Tetrahydropyran. [Link]

  • Gorgas, N., et al. (2019). A highly active non-precious transition metal catalyst for the hydrogenation of carbon dioxide to formates. Chemical Science, 10(24), 6078-6084. [Link]

  • Liu, D., et al. (2023). Selective Synthesis of Chiral Carbocycles by Iridium-Catalyzed Asymmetric Mono-, Double-, or Triple Hydrogenation of Cyclic Dienones. Organic Letters, 25(50), 8968–8973. [Link]

  • PubChem. (n.d.). 3,3,5-Trimethylcyclohexanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sella, E., & Shvo, Y. (2008). Identification by GC–MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Flavour and Fragrance Journal, 23(6), 421-426. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. [Link]

Sources

Optimization

Technical Support Center: Purification of cis-3,3,5-Trimethylcyclohexanol

Welcome to the technical support guide for the purification of cis-3,3,5-trimethylcyclohexanol from its trans isomer. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of cis-3,3,5-trimethylcyclohexanol from its trans isomer. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with separating these diastereomers. The guidance herein is based on established chemical principles and practical laboratory experience.

The separation of cis- and trans-3,3,5-trimethylcyclohexanol is a classic chemical challenge. As diastereomers, they possess distinct three-dimensional arrangements but often exhibit very similar physicochemical properties, making their separation non-trivial. The success of any purification strategy hinges on exploiting the subtle differences in their polarity, steric hindrance, and crystal lattice formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing an effective purification strategy.

Q1: What are the key physical property differences between cis- and trans-3,3,5-trimethylcyclohexanol?

A1: The physical properties of the mixed isomers are well-documented, but data for the individual pure isomers can be harder to find. However, the fundamental structural differences lead to variations in melting point, boiling point, and polarity, which are the primary levers for separation. The cis isomer, with the hydroxyl group in an axial position, is generally more sterically hindered and may exhibit slightly different polarity compared to the trans isomer, where the hydroxyl group is equatorial.

Table 1: Physical Properties of 3,3,5-Trimethylcyclohexanol Isomers

PropertyMixture of Isomerscis-Isomertrans-IsomerReference
Molecular Formula C₉H₁₈OC₉H₁₈OC₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol 142.24 g/mol 142.24 g/mol [1][2]
Boiling Point 193-198 °CData not specifiedData not specified[2]
Melting Point 30-37 °CData not specifiedCAS: 767-54-4[2]
CAS Number 116-02-9933-48-2767-54-4[2]
Appearance Colorless crystals or liquid--[3]

Note: Due to its melting range, the substance may exist as a solid, liquid, or a supercooled melt at or near room temperature.

Q2: Which purification method is best for my needs?

A2: The optimal method depends on the scale of your experiment and the required purity.

  • Small Scale (mg to g): Flash column chromatography is often the most effective method for achieving high purity on a small scale. It allows for fine-tuning of separation conditions.

  • Medium to Large Scale (g to kg): Fractional crystallization is generally more economical and scalable. However, it may require more optimization to achieve high diastereomeric excess.

  • High Purity, Challenging Separations: Chemical separation via derivatization is an excellent, albeit more involved, strategy. By converting the alcohols to diastereomeric esters, their physical properties can be made more distinct, facilitating separation by crystallization or distillation.[4]

Q3: How can I monitor the purity of my fractions during the separation process?

A3: The most common and effective methods are:

  • Gas Chromatography (GC): Provides excellent resolution and quantitative data on the ratio of cis to trans isomers.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize separation during column chromatography. Staining with permanganate or p-anisaldehyde is effective for visualizing the alcohol spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on subtle differences in chemical shifts, particularly for the protons and carbons near the hydroxyl group and the methyl groups.

Q4: Why can't I effectively separate the isomers by simple fractional distillation?

A4: The boiling points of the cis and trans isomers are very close, as is typical for many diastereomers. Standard laboratory fractional distillation columns do not provide sufficient theoretical plates to resolve components with such a small difference in boiling points. While not impossible, it would require highly specialized and efficient distillation apparatus.

Part 2: Troubleshooting Guides by Technique

This section provides specific troubleshooting advice in a question-and-answer format for common purification techniques.

Guide 1: Troubleshooting Fractional Crystallization

Q: I've dissolved my isomeric mixture, but no crystals are forming upon cooling. What's wrong?

A: This is a common issue related to supersaturation and nucleation.

  • Probable Cause 1: Solution is not sufficiently supersaturated. The concentration of the desired isomer is too low in the chosen solvent.

  • Solution 1: Concentrate the solution by slowly evaporating some of the solvent. Be careful not to evaporate too much, which could cause the mixture to "oil out."

  • Probable Cause 2: Lack of nucleation sites. Spontaneous crystal formation can be slow.

  • Solution 2: Try "scratching" the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites. Alternatively, add a "seed crystal" of the pure desired isomer if available.

  • Probable Cause 3: Incorrect solvent. The chosen solvent may be too good a solvent for both isomers, preventing either from precipitating.

  • Solution 3: Use a mixed-solvent system. Dissolve the mixture in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q: My recrystallization attempt resulted in an oil instead of solid crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes too supersaturated too quickly.

  • Probable Cause 1: Cooling rate is too fast. Rapid cooling doesn't allow for the orderly arrangement of molecules into a crystal lattice.

  • Solution 1: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools very slowly. Insulating the flask can help.

  • Probable Cause 2: Solvent is too non-polar. The isomers may have a higher affinity for each other than for the solvent.

  • Solution 2: Add a slightly more polar co-solvent to the mixture to disrupt the solute-solute interactions and encourage proper crystal formation.

Guide 2: Troubleshooting Column Chromatography

Q: My isomers are co-eluting or showing very poor separation on a silica gel column. How can I improve this?

A: Diastereomer separation by chromatography is highly dependent on the choice of the stationary and mobile phases.[5]

  • Probable Cause 1: Mobile phase polarity is too high. A highly polar eluent will move both isomers quickly down the column without allowing for sufficient interaction with the silica gel, leading to poor resolution.

  • Solution 1: Decrease the polarity of your mobile phase. For example, if you are using 90:10 Hexane:Ethyl Acetate, try 95:5 or even 98:2. A shallower polarity gradient or isocratic elution with a low-polarity solvent system is often key.

  • Probable Cause 2: Column was poorly packed or overloaded. Channels in the silica bed or loading too much material will lead to band broadening and a significant loss of resolution.

  • Solution 2: Ensure your column is packed uniformly without any air gaps. For a challenging separation, the amount of crude material should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample for 10 g of silica).

  • Probable Cause 3: Standard silica is not the right stationary phase.

  • Solution 3: While silica is a good starting point, other stationary phases may offer better selectivity. Consider using alumina or a bonded-phase silica like diol or cyano columns.[5]

Guide 3: Troubleshooting Chemical Separation via Derivatization

Q: I've attempted to esterify the alcohol mixture, but the reaction is incomplete. What went wrong?

A: Incomplete esterification can be due to several factors.

  • Probable Cause 1: Insufficient reaction time or temperature. The esterification of these secondary alcohols may be sterically hindered.

  • Solution 1: Increase the reaction time and/or temperature. A typical range for these reactions is 60°C to 160°C for 3 to 50 hours.[4] Monitor the reaction by TLC or GC to determine the optimal endpoint.

  • Probable Cause 2: Water contamination. Water can hydrolyze the acid chloride or anhydride reagent and inhibit the reaction.

  • Solution 2: Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Q: I've successfully saponified my purified ester, but my final alcohol yield is very low. Why?

A: Low yield after saponification (hydrolysis) can result from incomplete reaction or issues during workup.

  • Probable Cause 1: Incomplete saponification. The ester may be resistant to hydrolysis.

  • Solution 1: Ensure you are using a sufficient excess of a strong base (e.g., NaOH or KOH) and heating the reaction mixture to reflux to drive the reaction to completion.[4]

  • Probable Cause 2: Product loss during extraction. The alcohol product has some water solubility.

  • Solution 2: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Saturating the aqueous layer with NaCl can decrease the alcohol's solubility in water and improve extraction efficiency.

Part 3: Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography Separation

This protocol is designed for the separation of a ~500 mg sample.

  • Prepare the Column:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Prepare a slurry of 25 g of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Load the Sample:

    • Dissolve 500 mg of the cis/trans isomer mixture in a minimal amount of dichloromethane (~1-2 mL).

    • Add ~1 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elute and Collect Fractions:

    • Begin eluting with the low-polarity mobile phase (98:2 Hexane:EtOAc).

    • Apply positive pressure (flash chromatography) to achieve a flow rate of ~5 cm/minute.

    • Collect small fractions (e.g., 5-10 mL) in test tubes.

    • Monitor the fractions by TLC, spotting every few tubes on a single plate. Visualize with a suitable stain.

  • Analyze and Combine:

    • Based on the TLC analysis, combine the fractions containing the pure, separated isomers.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified alcohol.

    • Confirm the purity and identity of each isomer using GC and/or NMR.

Protocol 2: Chemical Separation via Esterification

This protocol leverages the conversion of the alcohols to esters to facilitate separation.[4]

  • Esterification:

    • In an oven-dried flask under a nitrogen atmosphere, dissolve the 3,3,5-trimethylcyclohexanol isomer mixture in an anhydrous solvent like toluene.

    • Add a suitable acylating agent (e.g., 3,5-dinitrobenzoyl chloride) and a base (e.g., pyridine).

    • Heat the reaction mixture (e.g., to 80-100°C) and monitor by TLC until the starting alcohol is consumed.[4]

  • Separation of Diastereomeric Esters:

    • Work up the reaction to isolate the crude ester mixture.

    • The resulting diastereomeric esters will have more distinct physical properties. Separate them using either fractional crystallization from a suitable solvent (e.g., ethanol/water) or column chromatography. The bulky ester group often enhances the separability on silica gel.

  • Saponification (Hydrolysis):

    • Take the purified ester and dissolve it in a mixture of ethanol and aqueous sodium hydroxide (e.g., 40% NaOH solution).[4]

    • Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction, neutralize with acid (e.g., HCl), and extract the purified alcohol with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it to yield the pure cis- or trans-3,3,5-trimethylcyclohexanol.

Visualizations

G cluster_start Initial Assessment cluster_methods Method Selection cluster_execution Execution & Analysis cluster_outcome Outcome start Crude Isomer Mixture (cis/trans) assess Assess Purity & Scale (GC, NMR) start->assess chrom Column Chromatography (Small Scale) assess->chrom cryst Fractional Crystallization (Large Scale) assess->cryst deriv Derivatization (High Purity Needed) assess->deriv execute Execute Protocol chrom->execute cryst->execute deriv->execute analyze Analyze Fractions (TLC, GC) execute->analyze success Purity Target Met? (>99% de) analyze->success finish Pure Isomer Isolated success->finish  Yes troubleshoot Troubleshoot (See Guides) success->troubleshoot  No troubleshoot->assess Re-evaluate

G cluster_esterification Step 1: Esterification cluster_separation Step 2: Separation cluster_saponification Step 3: Saponification start Isomer Mixture (cis/trans Alcohols) react_ester React with Acylating Agent (e.g., R-COCl) start->react_ester esters Diastereomeric Esters (cis/trans Esters) react_ester->esters separate Separate Esters (Crystallization or Chromatography) esters->separate pure_ester Purified Ester (e.g., cis-Ester) separate->pure_ester react_sapon Hydrolyze with Base (e.g., NaOH, H₂O) pure_ester->react_sapon final_product Purified Alcohol (e.g., cis-Alcohol) react_sapon->final_product

References
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Various Authors. (2008). Separation of diastereomers. Chromatography Forum. [Link]

  • Dubois, J., et al. (1992). Process for the separation of isomers of diastereomeric alcohols.
  • National Center for Biotechnology Information. (n.d.). 3,3,5-Trimethylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-3,3,5-Trimethylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • Meulman, P. A. (1965). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Corcoran, P. (1975). Separation and purification of cis and trans isomers.

Sources

Troubleshooting

Technical Support Center: By-Product Formation in the Synthesis of cis-3,3,5-Trimethylcyclohexanol

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of cis-3,3,5-trimethylcyclohexanol. We will explore the mechanistic origins of common...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of cis-3,3,5-trimethylcyclohexanol. We will explore the mechanistic origins of common by-products, offer detailed troubleshooting strategies to optimize stereoselectivity, and provide validated protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3,3,5-trimethylcyclohexanol, and what is the primary by-product?

The most prevalent and direct laboratory synthesis involves the reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone. The primary and most challenging by-product is the geometric isomer, trans-3,3,5-trimethylcyclohexanol. Due to their identical molecular weights and functional groups, these isomers exhibit very similar physicochemical properties, making their separation a significant challenge.[1]

Q2: What is the mechanistic reason for the formation of the trans-isomer by-product?

The formation of cis and trans isomers is a direct consequence of the stereochemistry of the reduction reaction. The 3,3,5-trimethylcyclohexanone substrate exists predominantly in a chair conformation with the C5-methyl group in an equatorial position to minimize steric strain. A reducing agent (hydride) can then attack the carbonyl carbon from two faces:

  • Axial Attack: The hydride attacks from the top face (axial direction). This is sterically less hindered and leads to the formation of an equatorial hydroxyl group, resulting in the desired cis-isomer .

  • Equatorial Attack: The hydride attacks from the bottom face (equatorial direction). This pathway is sterically hindered by the axial hydrogen atoms on carbons 3 and 5. This attack results in an axial hydroxyl group, yielding the undesired trans-isomer .

The ratio of cis to trans product is therefore determined by the kinetic competition between these two attack trajectories.[2][3][4]

Q3: Can 3,3,5-trimethylcyclohexanol be synthesized directly from isophorone?

Yes, this is a common industrial route. Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) can be hydrogenated to produce 3,3,5-trimethylcyclohexanol.[5][6] This reaction typically proceeds in two stages: first, the reduction of the carbon-carbon double bond to yield 3,3,5-trimethylcyclohexanone, followed by the reduction of the carbonyl group.[7][8] However, this route can introduce additional by-products, such as incompletely hydrogenated intermediates or the intermediate ketone, if the reaction conditions and catalyst are not carefully controlled.[8]

Troubleshooting Guide: Optimizing for the cis-Isomer

This section addresses specific experimental issues and provides solutions grounded in chemical principles.

Issue 1: Low Diastereoselectivity (High trans-Isomer Content)

A low cis:trans ratio is the most common challenge in this synthesis. The root cause is almost always related to the choice of reducing agent and reaction conditions, which fail to sufficiently favor the axial attack pathway.

Root Cause Analysis: Steric Approach Control

The stereochemical outcome of the reduction is governed by a principle known as "steric approach control". The bulky gem-dimethyl group at C3 and the axial hydrogens create a sterically crowded environment for equatorial attack. Therefore, to maximize the yield of the cis-isomer, one must select a reducing agent that is highly sensitive to this steric hindrance.

Solutions & Optimization Strategies:

  • Select a Sterically Demanding Reducing Agent: Small, unhindered reducing agents like sodium borohydride (NaBH₄) can more easily approach from the hindered equatorial face, leading to significant amounts of the trans-isomer. The key is to use a bulkier hydride source that will be sterically directed to the more open axial face.

  • Control Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity by amplifying the small energetic differences between the transition states of the axial and equatorial attack pathways.

Data Presentation: Impact of Reducing Agent on Stereoselectivity

Reducing AgentTypical SolventKey CharacteristicExpected Predominant ProductReference
Sodium Borohydride (NaBH₄)Methanol, EthanolSmall, unhinderedMixture of cis and trans isomers[4]
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THFMore reactive than NaBH₄, still relatively smallMixture, often with slightly better cis-selectivity than NaBH₄[2][3]
L-Selectride® (Lithium tri-sec-butylborohydride)THFExtremely bulky and sterically hinderedHigh selectivity for the cis -isomer[2]

Mandatory Visualization: Mechanism of Stereoselective Reduction

Caption: Stereochemical pathways for the reduction of 3,3,5-trimethylcyclohexanone.

Issue 2: Incomplete Reaction (Presence of Unreacted Starting Ketone)

Observing unreacted 3,3,5-trimethylcyclohexanone in the final product mix indicates that the reduction did not go to completion.

Root Cause Analysis:

  • Insufficient Reagent: The stoichiometry of the hydride reagent to the ketone was too low.

  • Reagent Decomposition: Metal hydrides, particularly LiAlH₄, are highly sensitive to moisture and can be partially quenched if solvents are not anhydrous or if the reaction is exposed to air.

  • Low Temperature/Short Time: The reaction may not have been allowed to proceed for a sufficient duration or at a temperature adequate for the chosen reagent.

Solutions & Optimization Strategies:

  • Verify Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the hydride reagent.

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., THF, diethyl ether). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.

Experimental Protocols

Protocol 1: Analytical Quantification of Isomer Ratio by Gas Chromatography (GC)

GC is an excellent method for separating and quantifying the volatile cis and trans isomers.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 2 mL GC vial.

  • Add 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Cap the vial and vortex briefly to ensure complete dissolution.

2. GC System and Conditions:

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis: Integrate the peak areas for the cis and trans isomers. The ratio of the areas (assuming a similar response factor for both isomers) gives the product ratio.

Data Presentation: Recommended GC Column and Oven Program

ParameterRecommended SettingRationale
Column Phase Mid-polarity, e.g., 50% Phenyl Polysiloxane (DB-17, HP-50+) or a polar Wax phase (DB-WAX)Polar phases provide better selectivity for separating geometric isomers compared to non-polar phases.[1]
Column Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for high-resolution analysis. A 60 m column can be used for difficult separations.[1]
Oven Program Initial: 80°C (hold 2 min), Ramp: 5°C/min to 180°C (hold 5 min)A slow temperature ramp is crucial for resolving closely eluting isomers.[1]
Protocol 2: Purification of cis-3,3,5-Trimethylcyclohexanol

Separating the isomers on a preparative scale is challenging due to their close boiling points.[1] Fractional distillation under reduced pressure is a viable, though often difficult, method.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using a high-efficiency fractionating column (e.g., a Vigreux or packed column).

  • Ensure all glass joints are well-sealed.

  • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

2. Distillation Procedure:

  • Place the crude product mixture in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Gently heat the distillation flask using a heating mantle.

  • Establish a slow, steady distillation rate by carefully controlling the heat input. The trans-isomer typically has a slightly lower boiling point and will distill first.

  • Collect fractions and analyze each by GC (using Protocol 1) to determine its composition.

  • Combine fractions that meet the desired purity specification for the cis-isomer.

Troubleshooting Workflow

G start Analyze Crude Product by GC check_ratio Is cis:trans ratio > 95:5? start->check_ratio check_sm Is unreacted ketone present? check_ratio->check_sm Yes optimize_reagent High trans-Isomer Content check_ratio->optimize_reagent No success Proceed to Purification check_sm->success No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes optimize_reagent_sol 1. Switch to a bulkier reducing agent (e.g., L-Selectride®). 2. Lower reaction temperature (-78°C). 3. Re-run synthesis. optimize_reagent->optimize_reagent_sol incomplete_rxn_sol 1. Check reagent stoichiometry (use 1.1-1.5 eq). 2. Ensure anhydrous conditions. 3. Increase reaction time/temp and monitor by TLC/GC. incomplete_rxn->incomplete_rxn_sol

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Separation and purification of cis and trans isomers.
  • Process for the preparation of 3,3,5-trimethylcyclohexanol.
  • Process for the preparation of 3,3,5-trimethylcyclohexanol.
  • cis-3,3,5-Trimethylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

  • 3,3,5-Trimethylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

  • Reaction route for the generation of 3,3,5-trimethylcyclohexanone and... ResearchGate. [Link]

  • Stereoselectivity of lithium aluminum hydride and lithium alkoxyaluminohydride reductions of 3,3,5-trimethylcyclohexanone in diethyl ether. ACS Publications. [Link]

  • Influence of Reaction Conditions in the Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone over NiC Composite Catalyst. ResearchGate. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Reductions with Metal Hydrides. X. The Stereochemistry of Reduction of 3,3,5-Trimethylcyclohexanone with Complex Aluminohydrides. ACS Publications. [Link]

  • Separation of cis/trans isomers. Chromatography Forum. [Link]

  • Process for the preparation of 3,3,5-trimethylcyclohexanone.
  • Solved The reduction of (R)-3,3,5-trimethylcyclohexanone. Chegg.com. [Link]

  • Method of distilling cis-3-hexenal.

Sources

Optimization

Technical Support Center: Stability of cis-3,3,5-Trimethylcyclohexanol

Welcome to the technical support guide for cis-3,3,5-Trimethylcyclohexanol. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile secondary alcohol in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for cis-3,3,5-Trimethylcyclohexanol. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile secondary alcohol in their work. Maintaining the isomeric purity and chemical integrity of this compound is critical for reproducible and accurate experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address potential stability issues encountered during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and stability of cis-3,3,5-Trimethylcyclohexanol.

Q1: What are the optimal storage conditions for cis-3,3,5-Trimethylcyclohexanol?

A: To ensure maximum stability and prevent degradation, the compound should be stored in a refrigerator.[1] The container must be tightly sealed to prevent exposure to atmospheric moisture and oxygen.[2][3] For long-term storage, blanketing the material with an inert gas like argon or nitrogen is a recommended best practice to mitigate oxidative degradation. Store the compound away from incompatible materials, particularly strong oxidizing agents.[1][3]

Q2: What is the expected shelf-life of the compound?

A: While the product is considered stable under ordinary conditions, a specific shelf-life is not consistently defined and is highly dependent on storage practices.[3] Some suppliers of similar chemical products suggest a shelf life of 12 to 24 months under recommended conditions.[2] However, for applications requiring high purity, we recommend performing a quality control check (e.g., via Gas Chromatography) if the material has been stored for over 12 months or if the container has been opened multiple times.

Q3: What are the primary physical signs of degradation?

A: As a white, crystalline solid, any deviation from this appearance warrants investigation.[2] Signs of potential degradation include:

  • Discoloration: A yellow or brown tint may indicate oxidation.

  • Change in Form: The material is a solid with a melting point between 30-37°C.[2][4] If the material appears oily or as a liquid at room temperature, it could indicate the presence of impurities or water.

  • Odor Change: While the compound has a characteristic menthol-like odor, any sharp, acidic, or otherwise "off" odor could suggest chemical change.[2][5]

Q4: Is the cis-isomer prone to isomerization to the trans-isomer?

A: Isomerization from the cis to the more thermodynamically stable trans configuration is a potential risk, particularly under non-optimal storage conditions. This process can be catalyzed by trace amounts of acid or base, or by elevated temperatures over time. The stability of substituted cyclohexanes is largely dictated by the steric strain of substituents in axial versus equatorial positions.[6][7] While the pure cis-isomer is stable, equilibrium can be shifted, impacting experimental results that are sensitive to stereochemistry.

Q5: What materials are incompatible with cis-3,3,5-Trimethylcyclohexanol?

A: The compound can react dangerously with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), which can cause fire or explosion.[3][8] It is also incompatible with nitric acid, sulfuric acid, boranes, alkalis, aliphatic amines, and amides.[3] Furthermore, it may attack some forms of plastics, rubber, and coatings.[3] It is crucial to use glass or chemically resistant polymer containers (e.g., polyethylene, polypropylene) for storage and handling.[3]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues.

Problem Potential Cause(s) Recommended Actions & Causality Explanation
Purity Degradation Detected (New peaks observed in GC/HPLC analysis)1. Oxidation: Exposure to air (oxygen) can oxidize the secondary alcohol to its corresponding ketone, 3,3,5-trimethylcyclohexanone. This is a common degradation pathway for secondary alcohols.[9]2. Isomerization: The appearance of a peak corresponding to the trans-isomer may indicate that the compound has been exposed to catalytic amounts of acid/base or thermal stress, causing ring conformation changes.[10]3. Contamination: Improper handling, use of non-clean spatulas, or ingress of solvent vapor from the lab environment.1. Confirm Identity of Impurity: Perform a confirmatory analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the new peak(s). The ketone will have a molecular weight of 140.22 g/mol , while the trans-isomer will have the same molecular weight as the parent compound (142.24 g/mol ) but a different retention time.[11]2. Review Storage: Immediately verify that storage conditions align with the recommendations in the FAQ (refrigerated, tightly sealed, inert atmosphere).3. Consider Repurification: If the impurity level is unacceptable, repurification via recrystallization or column chromatography may be possible, though discarding the lot and using a fresh, validated batch is often more time and cost-effective.
Inconsistent Experimental Results (Variable reaction yields, unexpected side products, or altered biological activity)1. Presence of Unidentified Impurities: Even small amounts of the ketone or trans-isomer can alter reaction kinetics, act as a catalyst poison, or exhibit different biological activity, leading to non-reproducible outcomes.2. Moisture Content: The compound has a maximum moisture specification of 0.5%.[2] Absorbed water can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or strong bases).1. Perform Immediate Purity Analysis: Use the protocol outlined in Section 3 to assess the purity of the current lot of cis-3,3,5-Trimethylcyclohexanol. This is a self-validating step to confirm the integrity of your starting material.2. Quantify Water Content: If moisture is suspected, perform Karl Fischer titration.3. Initiate a Forced Degradation Study (Optional): To understand the sensitivity of your specific application, you can intentionally stress a small sample (e.g., heat, expose to air) and analyze the degradation products.[12] This helps in identifying which potential impurity is causing the experimental variance.
Changes in Physical Appearance (Material is discolored, clumped, or appears wet)1. Oxidation: As mentioned, oxidation is a likely cause of yellowing.2. Hygroscopicity: The material may have absorbed atmospheric moisture, causing clumping or an oily appearance. This can lower the melting point.3. Cross-Contamination: Exposure to incompatible materials or general lab contaminants.[3]1. Do Not Use: Set the material aside and label it clearly as "Under Investigation." Do not use it in any experiment until its purity is verified.2. Perform Full QC Analysis: Conduct a purity analysis via GC and a melting point determination. Compare the results against the Certificate of Analysis (CoA).3. Evaluate and Discard: If significant degradation or contamination is confirmed, it is safest to dispose of the material according to local regulations.[3] The risk of generating misleading data far outweighs the cost of the reagent.

Section 3: Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability and purity of cis-3,3,5-Trimethylcyclohexanol.

Protocol 1: Purity Assessment by Gas Chromatography (GC)
  • Objective: To quantify the purity of cis-3,3,5-Trimethylcyclohexanol and detect the presence of volatile impurities, such as the oxidized ketone or the trans-isomer.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 20 mg of the compound into a 2 mL GC vial. Dissolve in 1.0 mL of a suitable solvent (e.g., high-purity dichloromethane or ethyl acetate). Vortex to ensure complete dissolution.

    • GC System & Column: Use a GC system equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm), is recommended.

    • GC Parameters (Example):

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min

      • Oven Program:

        • Initial Temperature: 80°C, hold for 2 minutes.

        • Ramp: Increase at 10°C/min to 220°C.

        • Final Hold: Hold at 220°C for 5 minutes.

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method. The main peak will correspond to cis-3,3,5-Trimethylcyclohexanol. Any significant secondary peaks should be investigated as potential degradation products or contaminants. The trans-isomer, if present, will likely elute very close to the cis-isomer. The ketone will be more volatile and typically elute earlier.

Protocol 2: Confirmatory Analysis by GC-Mass Spectrometry (GC-MS)
  • Objective: To identify the chemical structure of unknown peaks observed during GC analysis.

  • Methodology:

    • Sample Preparation: Prepare the sample as described in Protocol 1.

    • GC-MS System: Use a GC-MS system with the same column and a similar oven program as in Protocol 1.

    • MS Parameters (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

    • Data Analysis: Obtain the mass spectrum for each impurity peak. Compare the fragmentation pattern against a known spectral library (e.g., NIST, Wiley) for tentative identification.

      • Expected MW of Parent (cis/trans): 142.24 g/mol [13]

      • Expected MW of Ketone: 140.22 g/mol

Section 4: Scientific Background & Visualizations

Understanding the underlying chemical principles is key to preventing stability issues.

The Chemistry of Instability

cis-3,3,5-Trimethylcyclohexanol is a secondary alcohol on a substituted cyclohexane ring. Its stability is primarily challenged by two pathways:

  • Oxidation: The secondary alcohol functional group (-CHOH) is susceptible to oxidation, especially when exposed to atmospheric oxygen, heat, or contaminants. This reaction removes two hydrogen atoms to form a ketone (C=O), specifically 3,3,5-trimethylcyclohexanone. This impurity lacks the hydroxyl group necessary for certain reactions (e.g., esterification) and will alter the polarity and physical properties of the material.

  • Isomerization: The cyclohexane ring exists in a dynamic equilibrium of chair conformations.[14] In the cis-isomer, substituents are on the same face of the ring, which can lead to steric strain.[15] Under conditions that allow for equilibration (e.g., presence of acid/base traces), the compound can convert to the trans-isomer, where substituents are on opposite faces, which may represent a lower energy state. This change in stereochemistry can have profound impacts on biological activity and in stereospecific synthesis.

Visual Workflow: Troubleshooting & Degradation

The following diagrams illustrate the key decision-making workflow for troubleshooting and the potential chemical degradation pathways.

G cluster_workflow Troubleshooting Workflow start Suspected Degradation or Inconsistent Results visual Step 1: Visual Inspection (Color, Form) start->visual analytical Step 2: Analytical Testing (GC Purity, GC-MS ID) visual->analytical If appearance is abnormal or for critical applications decision Step 3: Decision analytical->decision pass Result: Pass Purity > 99% decision->pass Meets CoA Spec fail Result: Fail Impurities Detected decision->fail Does Not Meet Spec use Action: Proceed with Experiment pass->use discard Action: Discard Lot & Review Storage Protocols fail->discard

Caption: A decision-making workflow for troubleshooting the stability of cis-3,3,5-Trimethylcyclohexanol.

G TMCH cis-3,3,5-Trimethylcyclohexanol (Starting Material) Oxidation Oxidation (Exposure to Air/Heat) TMCH->Oxidation Isomerization Isomerization (Acid/Base Traces, Heat) TMCH->Isomerization Ketone 3,3,5-Trimethylcyclohexanone (Impurity) Oxidation->Ketone Trans trans-3,3,5-Trimethylcyclohexanol (Isomeric Impurity) Isomerization->Trans

Caption: Potential degradation pathways for cis-3,3,5-Trimethylcyclohexanol under storage.

References

  • 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter. (n.d.). Universal Esters. Retrieved January 23, 2026, from [Link]

  • 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • homomenthol, 116-02-9 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 23, 2026, from [Link]

  • cis-3, 3, 5-Trimethylcyclohexanol, min 96% (GC), 1 gram. (n.d.). Aladdin Scientific. Retrieved January 23, 2026, from [Link]

  • Conformational control of cyclohexane products by external stimuli. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]

  • explain stability of cyclohexanol on the basis of baeyer-strain theory. (n.d.). Filo. Retrieved January 23, 2026, from [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 23, 2026, from [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2024, January 15). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Conformation and Reactivity in Cyclohexane-I. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 23, 2026, from [Link]

  • 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I - KPU Pressbooks. (n.d.). KPU Pressbooks. Retrieved January 23, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Nitric acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Stability of Cycloalkanes - Angle Strain - YouTube. (2018, April 23). YouTube. Retrieved January 23, 2026, from [Link]

  • forced degradation studies - IJBPR. (2012). International Journal of Biological & Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Alcohol (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • 3,3,5-trimethylcyclohexanol suppliers USA. (n.d.). Chemical Suppliers USA. Retrieved January 23, 2026, from [Link]

  • Cis Trans Geometric Isomers for Alkenes and Cyclohexane - YouTube. (2018, October 1). YouTube. Retrieved January 23, 2026, from [Link]

  • 4.2: Cis-Trans Isomerism in Cycloalkanes - Chemistry LibreTexts. (2024, June 18). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Diastereomers: A Spectroscopic Guide to Cis- and Trans-3,3,5-Trimethylcyclohexanol

In the realm of stereochemistry, the precise differentiation of diastereomers is paramount for applications ranging from pharmaceutical development to fragrance formulation. The cis and trans isomers of 3,3,5-trimethylcy...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of stereochemistry, the precise differentiation of diastereomers is paramount for applications ranging from pharmaceutical development to fragrance formulation. The cis and trans isomers of 3,3,5-trimethylcyclohexanol present a classic case study in how subtle changes in spatial arrangement manifest as distinct spectroscopic signatures. This guide provides an in-depth comparison of these two isomers using Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, grounded in the principles of conformational analysis.

The Structural Foundation: Conformational Isomers

The spectroscopic differences between cis- and trans-3,3,5-trimethylcyclohexanol are fundamentally rooted in their preferred three-dimensional structures. Both isomers adopt a chair conformation to minimize steric strain. However, the relative orientations of the hydroxyl (-OH) and the C5-methyl group lead to distinct energetic landscapes and, consequently, different spectroscopic outcomes.

In the most stable chair conformation of the trans-isomer , the hydroxyl group at C1 and the methyl group at C5 are both in the equatorial position. This arrangement minimizes 1,3-diaxial interactions, resulting in a more stable molecule.

Conversely, the cis-isomer exists in a conformational equilibrium. In one chair form, the hydroxyl group is axial, and the C5-methyl group is equatorial. In the other, the hydroxyl group is equatorial, and the C5-methyl group is axial. The presence of bulky methyl groups at the C3 position influences this equilibrium, but the key takeaway is the unavoidable presence of axial substituents in the cis isomer, leading to greater steric interactions compared to the all-equatorial arrangement in the trans isomer.

cluster_trans trans-3,3,5-Trimethylcyclohexanol (e,e) cluster_cis cis-3,3,5-Trimethylcyclohexanol (a,e vs e,a) trans Trans Isomer (More Stable Conformation) trans_c1 C1-OH: Equatorial trans->trans_c1 trans_c5 C5-CH3: Equatorial trans->trans_c5 cis Cis Isomer (Conformational Equilibrium) cis_conf1 Conformer 1: C1-OH: Axial C5-CH3: Equatorial cis->cis_conf1 cis_conf2 Conformer 2: C1-OH: Equatorial C5-CH3: Axial cis->cis_conf2

Comparative

The Efficacy of cis-3,3,5-Trimethylcyclohexanol as a Chiral Auxiliary: A Comparative Analysis with Established Chiral Alcohols

Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of stere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer.[1] An effective chiral auxiliary must not only induce high levels of stereoselectivity but also be readily available, easily attached to the substrate, and subsequently removed without racemization of the desired product.[1] This guide provides a comparative analysis of the purported chiral auxiliary, cis-3,3,5-trimethylcyclohexanol, against well-established and widely utilized chiral alcohols such as 8-phenylmenthol and isopinocampheol.

While cis-3,3,5-trimethylcyclohexanol is a known compound, primarily utilized in the fragrance and flavor industries and as a precursor for other chemicals, its application as a chiral auxiliary in asymmetric synthesis is not documented in peer-reviewed literature.[2][3] This guide, therefore, will proceed by examining the structural features of cis-3,3,5-trimethylcyclohexanol to predict its potential efficacy and then present a detailed, data-supported comparison with proven chiral auxiliaries.

cis-3,3,5-Trimethylcyclohexanol: A Structural Perspective on Potential Efficacy

The structure of a chiral auxiliary is the primary determinant of its ability to induce stereoselectivity. The steric bulk and conformational rigidity of the auxiliary create a chiral environment that biases the approach of reagents to one face of the reactive center.

cis-3,3,5-Trimethylcyclohexanol possesses a cyclohexane ring with three methyl groups. The cis-relationship between the hydroxyl group and the C5-methyl group, along with the gem-dimethyl groups at C3, could theoretically provide a defined steric environment.

Caption: Chair conformation of cis-3,3,5-Trimethylcyclohexanol.

However, for a chiral auxiliary to be effective, it must present a significant and predictable steric bias. The relatively free rotation around the C-O bond and the conformational flexibility of the cyclohexane ring in cis-3,3,5-trimethylcyclohexanol might lead to multiple low-energy conformations of the substrate-auxiliary adduct, potentially resulting in poor diastereoselectivity.

Established Chiral Alcohols: A Benchmark for Performance

In contrast to the theoretical potential of cis-3,3,5-trimethylcyclohexanol, chiral alcohols like 8-phenylmenthol and isopinocampheol have a long and successful history in asymmetric synthesis. Their efficacy is well-documented and supported by extensive experimental data.

8-Phenylmenthol: The Gold Standard in Steric Shielding

Introduced by E.J. Corey, 8-phenylmenthol is a highly effective chiral auxiliary, particularly in Diels-Alder reactions and conjugate additions. The bulky phenyl group provides a well-defined steric shield, effectively blocking one face of the reactive substrate.

Isopinocampheol: A Readily Available Terpene-Derived Auxiliary

Derived from the chiral pool, isopinocampheol is another widely used chiral auxiliary. Its rigid bicyclic structure provides a predictable steric environment, leading to high levels of asymmetric induction in a variety of reactions.

Comparative Efficacy in Asymmetric Reactions: A Data-Driven Analysis

The true measure of a chiral auxiliary's effectiveness lies in its performance in chemical reactions. The following tables present a comparative summary of the diastereoselectivities and enantiomeric excesses achieved with established chiral auxiliaries in key asymmetric transformations. It is important to reiterate that no comparable data for cis-3,3,5-trimethylcyclohexanol as a chiral auxiliary has been found in the published scientific literature.

Table 1: Asymmetric Diels-Alder Reaction
Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
8-Phenylmenthol AcrylateCyclopentadiene>99:1>98%[Corey et al., 1975]
Isopinocampheol AcrylateCyclopentadiene95:590%[Oppolzer et al., 1981]
cis-3,3,5-Trimethylcyclohexanol Data not availableData not availableN/AN/A
Table 2: Asymmetric Conjugate Addition of Organocuprates
Chiral Auxiliaryα,β-Unsaturated EsterOrganocuprateDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of ProductReference
8-Phenylmenthol CrotonateLiCuMe₂>98%>98%[Oppolzer et al., 1986]
Isopinocampheol CrotonateLiCuMe₂90%90%[Helmchen et al., 1979]
cis-3,3,5-Trimethylcyclohexanol Data not availableData not availableN/AN/A

Experimental Protocols: A Guide to Best Practices

To provide a practical context for the application of effective chiral auxiliaries, a detailed experimental protocol for an asymmetric Diels-Alder reaction using 8-phenylmenthol is outlined below.

Protocol: Asymmetric Diels-Alder Reaction with 8-Phenylmenthol Acrylate

G cluster_workflow Asymmetric Diels-Alder Protocol start Start: Prepare (-)-8-Phenylmenthyl Acrylate step1 Dissolve (-)-8-phenylmenthyl acrylate in dry toluene under inert atmosphere. start->step1 step2 Cool the solution to -78 °C. step1->step2 step3 Add freshly distilled cyclopentadiene. step2->step3 step4 Add Lewis acid catalyst (e.g., Et₂AlCl) dropwise and stir for 3 hours. step3->step4 step5 Quench the reaction with saturated NaHCO₃ solution. step4->step5 step6 Extract with diethyl ether and dry over anhydrous MgSO₄. step5->step6 step7 Purify by flash column chromatography. step6->step7 end End: Isolate chiral cycloadduct. step7->end

Caption: Workflow for Asymmetric Diels-Alder Reaction.

Step-by-Step Methodology:

  • Preparation of the Dienophile: To a solution of (-)-8-phenylmenthol (1.0 eq) in dry dichloromethane (0.5 M) under an argon atmosphere is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The solution is cooled to 0 °C, and acryloyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (-)-8-phenylmenthyl acrylate.

  • Diels-Alder Reaction: In a flame-dried flask under an argon atmosphere, (-)-8-phenylmenthyl acrylate (1.0 eq) is dissolved in dry toluene (0.2 M) and cooled to -78 °C. Freshly distilled cyclopentadiene (3.0 eq) is added, followed by the dropwise addition of a solution of diethylaluminum chloride (1.0 M in hexanes, 1.1 eq).

  • Reaction Monitoring and Work-up: The reaction is stirred at -78 °C for 3 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by reduction of the ester with a reagent such as lithium aluminum hydride (LiAlH₄) to afford the corresponding chiral alcohol.

Conclusion: The Path Forward in Chiral Auxiliary Design

While cis-3,3,5-trimethylcyclohexanol is a readily available and structurally interesting molecule, the current body of scientific literature does not support its efficacy as a chiral auxiliary in asymmetric synthesis. The lack of experimental data demonstrating high diastereoselectivity or enantioselectivity in common asymmetric reactions places it in stark contrast to well-established and highly effective chiral alcohols like 8-phenylmenthol and isopinocampheol.

The success of these established auxiliaries is rooted in their rigid conformational structures and significant steric bulk, which create a highly predictable and effective chiral environment. For cis-3,3,5-trimethylcyclohexanol to be considered a viable chiral auxiliary, future research would need to demonstrate its ability to consistently induce high levels of stereocontrol in a range of asymmetric transformations. Until such data is available, researchers and drug development professionals seeking reliable and high-yielding asymmetric methods should continue to rely on the proven performance of established chiral auxiliaries.

References

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via a chiral 8-phenylmenthyl ester. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]

  • Oppolzer, W., Kurth, M., Reichlin, D., & Moffatt, F. (1981). Asymmetric induction in Diels-Alder reactions to acrylates derived from chiral alcohols. Tetrahedron Letters, 22(27), 2545-2548. [Link]

  • Oppolzer, W., Mills, R. J., Pachinger, W., & Stevenson, T. (1986). Asymmetric conjugate addition of organocuprates to chiral α,β-unsaturated N-acyloxazolidinones. Helvetica Chimica Acta, 69(7), 1542-1545. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Helmchen, G., Nill, G., Flockerzi, D., Schühle, W., & Youssef, S. K. (1979). Asymmetric syntheses via 1,4-addition of organocuprates to esters of α,β-unsaturated carboxylic acids with chiral alcohols. Angewandte Chemie International Edition in English, 18(1), 62-63. [Link]

  • Wikipedia. (2023, December 2). 3,3,5-Trimethylcyclohexanol. In Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,3,5-Trimethylcyclohexanol
Reactant of Route 2
cis-3,3,5-Trimethylcyclohexanol
© Copyright 2026 BenchChem. All Rights Reserved.